Ethyl 3,5-dimethylisoxazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHVDXUJAQVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353004 | |
| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17147-42-1 | |
| Record name | ethyl 3,5-dimethylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3,5-dimethylisoxazole-4-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The document delves into the primary and most efficient synthesis route, the cyclocondensation of a β-dicarbonyl precursor with hydroxylamine, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, an authoritative alternative pathway, the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine derivative, is presented, providing researchers with a broader synthetic toolkit. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and comprehensive referencing.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic properties of the isoxazole ring, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other functional groups, contribute to its prevalence in drug design. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring two methyl groups and an ethyl ester, allows for further functionalization and elaboration.
Primary Synthesis Pathway: Cyclocondensation of a β-Dicarbonyl Compound with Hydroxylamine
The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] For the synthesis of this compound, the logical β-dicarbonyl precursor is ethyl 2-acetyl-3-oxobutanoate.
Mechanistic Insights
The reaction proceeds through a well-established mechanism involving initial condensation to form an oxime intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
The causality behind this pathway lies in the electrophilicity of the two carbonyl carbons of the β-dicarbonyl compound and the nucleophilicity of the nitrogen atom of hydroxylamine. The initial attack of the hydroxylamine can occur at either carbonyl group. The subsequent cyclization and dehydration are driven by the formation of the stable, aromatic isoxazole ring.
Diagram 1: Proposed Reaction Mechanism
Caption: Mechanism of isoxazole formation.
Experimental Protocol
While a direct protocol for the reaction of ethyl 2-acetyl-3-oxobutanoate was not found in the immediate search, a reliable and analogous procedure for the synthesis of a similar isoxazole from methyl 2,4-dioxopentanoate and hydroxylamine hydrochloride can be adapted.[2]
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a stoichiometric equivalent of a base (e.g., sodium methoxide or sodium hydroxide) to generate the free hydroxylamine in situ. The formation of a salt precipitate (e.g., NaCl) may be observed.
-
Reaction Mixture: To the freshly prepared hydroxylamine solution, add ethyl 2-acetyl-3-oxobutanoate dropwise at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dilute the residue with dichloromethane and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is based on a standard and well-documented method for isoxazole synthesis. The use of a β-dicarbonyl compound and hydroxylamine is a classic transformation in heterocyclic chemistry. The work-up procedure is designed to effectively remove impurities and isolate the desired product.
Alternative Synthesis Pathway: 1,3-Dipolar Cycloaddition
An elegant and highly regioselective alternative for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine.[3] This method offers the advantage of producing a single positional isomer, which can be a challenge in other isoxazole syntheses.
Mechanistic Insights
This pathway is a concerted [3+2] cycloaddition reaction. A nitrile oxide, generated in situ from a primary nitro compound, acts as the 1,3-dipole. This dipole then reacts with a dipolarophile, in this case, an enamine derived from a β-ketoester, to form the isoxazole ring directly. The regioselectivity is governed by the electronic and steric properties of the nitrile oxide and the enamine.
Diagram 2: 1,3-Dipolar Cycloaddition Pathway
References
An In-depth Technical Guide to CAS Number 17147-42-1: Ethyl 3,5-dimethylisoxazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 17147-42-1, scientifically known as Ethyl 3,5-dimethylisoxazole-4-carboxylate. This document delves into its core chemical and physical properties, molecular structure, and established synthetic protocols. Furthermore, it explores the broader significance of the isoxazole scaffold in medicinal chemistry and drug development, offering insights into the potential applications of this compound as a versatile building block in the synthesis of novel therapeutic agents. The information presented herein is curated to support researchers and professionals in the fields of chemical synthesis and drug discovery.
Compound Identification and Core Properties
The compound registered under CAS number 17147-42-1 is This compound . It is also commonly referred to as 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester. This molecule belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a prominent structural motif in a wide array of biologically active compounds.
Molecular Structure and Chemical Data
The structural representation and key chemical data for this compound are provided below.
Chemical Structure:
A Technical Guide to the Spectroscopic Characterization of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Molecular Structure
Ethyl 3,5-dimethylisoxazole-4-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a privileged scaffold in drug discovery, valued for its ability to act as a bioisostere for amide and ester functionalities, thereby improving pharmacokinetic properties. The title compound, with its ester and dimethyl substitutions, serves as a versatile intermediate for the synthesis of more complex molecular architectures.
Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to elucidate the precise arrangement of atoms and functional groups within a molecule. This guide will detail the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a complete "fingerprint" for this compound.
Molecular Structure:
-
Chemical Formula: C₈H₁₁NO₃
-
Molecular Weight: 169.18 g/mol
-
Key Features:
-
Aromatic 3,5-dimethylisoxazole ring
-
Ethyl ester functional group at the C4 position
-
Two distinct methyl groups attached to the heterocyclic ring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their connectivity. For this molecule, four distinct signals are expected.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| ~ 2.65 | Singlet (s) | 3H | C5-CH₃ | Methyl groups on aromatic heterocyclic rings typically appear in this region. This methyl is adjacent to the ring oxygen, potentially causing a slight downfield shift compared to the C3-methyl. |
| ~ 2.45 | Singlet (s) | 3H | C3-CH₃ | This methyl group is adjacent to the ring nitrogen. The lack of adjacent protons results in a singlet. |
| ~ 1.35 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and functional group. Eight distinct signals are predicted for this molecule.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C =O | The carbonyl carbon of the ester functional group is highly deshielded and appears significantly downfield. |
| ~ 165 | C 5 (isoxazole) | The C5 carbon is attached to the ring oxygen and a methyl group, placing it in this downfield region of the aromatic carbons. |
| ~ 158 | C 3 (isoxazole) | The C3 carbon is adjacent to the ring nitrogen and is also significantly downfield. |
| ~ 110 | C 4 (isoxazole) | This quaternary carbon is shielded relative to the other ring carbons and is where the ester is attached. |
| ~ 61 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is bonded to oxygen, resulting in a downfield shift. |
| ~ 14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is a typical aliphatic signal. |
| ~ 12 | C5-CH₃ | Aliphatic methyl carbon attached to the aromatic ring. |
| ~ 10 | C3-CH₃ | Aliphatic methyl carbon attached to the aromatic ring. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Table 3: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |
| ~ 1725 | C=O Stretch | Ester | A strong, sharp absorption band is the hallmark of a carbonyl group. Its position indicates a conjugated ester. |
| ~ 1620 | C=N Stretch | Isoxazole Ring | The carbon-nitrogen double bond within the heterocyclic ring will produce a characteristic absorption. |
| ~ 1450 & 1370 | C-H Bend | Aliphatic (CH₂, CH₃) | Bending (scissoring and rocking) vibrations for methyl and methylene groups. |
| ~ 1250 | C-O Stretch | Ester (Aryl-O) | The stretching vibration of the C-O bond between the isoxazole ring and the ester oxygen. |
| ~ 1100 | C-O Stretch | Ester (O-Alkyl) | The stretching vibration of the C-O bond between the ester oxygen and the ethyl group. |
Standard Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the compound directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, one can determine the parent molecular weight and deduce structural information from the fragmentation pattern.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): An intense peak is expected at m/z = 169 , corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 140: Loss of the ethyl group (-CH₂CH₃, 29 Da).
-
m/z = 124: Loss of the ethoxy group (-OCH₂CH₃, 45 Da). This is often a very prominent peak for ethyl esters.
-
m/z = 96: Subsequent loss of carbon monoxide (-CO, 28 Da) from the m/z = 124 fragment.
-
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and structural features allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents.[2] The incorporation of the isoxazole moiety into a molecule can significantly enhance its biological activity and pharmacokinetic profile.[1][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of isoxazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these potent compounds.
I. Anticancer Activity of Isoxazole Derivatives: Targeting the Hallmarks of Cancer
Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[4][5] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]
A. Mechanisms of Action in Oncology
The anticancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis, inhibit crucial enzymes, and disrupt signaling pathways essential for tumor growth.[6][8]
One of the primary mechanisms is the induction of apoptosis , or programmed cell death.[5][8] Isoxazole-containing compounds have been shown to trigger both the intrinsic and extrinsic apoptotic pathways.[8][9] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10][11]
Furthermore, many isoxazole derivatives act as potent enzyme inhibitors . They have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cancer cell signaling and angiogenesis.[10][12] Other targeted enzymes include topoisomerases, histone deacetylases (HDACs), and aromatase.[1][6]
Disruption of key signaling pathways is another hallmark of their anticancer activity. Isoxazole derivatives can interfere with pathways such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and play a crucial role in cell survival and proliferation.[7]
B. Quantitative Analysis of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative isoxazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazolo[4,5-e][1][6][7]triazepine derivative | Multiple myeloma (RPMI 8226) | < 0.01 | [13] |
| 3,5-bis(3ʹ-indolyl)isoxazole | Leukemia (K562) | 0.04 - 12.00 | [14] |
| 3,4-isoxazolediamide | Colon (HT-29) | 0.054 - 9.96 | [10] |
| Isoxazole-based chalcone | Lung (A549) | 5.988 | [15] |
| Dihydropyrazole derivative of isoxazole | Breast (MCF-7) | 4 | [16] |
| Tyrosol-isoxazole derivative | Chronic Myeloid Leukemia (K562) | 16 - 24 (µg/mL) | [9] |
C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest the cells using trypsinization and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture media to achieve a range of desired concentrations.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the isoxazole derivative to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
D. Visualization of Anticancer Mechanism
Caption: Signaling pathways targeted by anticancer isoxazole derivatives.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new antimicrobial drugs.[17][18][19]
A. Mechanisms of Antimicrobial Action
The antimicrobial properties of isoxazole derivatives are attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific derivative and the microbial species, common targets include:
-
Cell Wall Synthesis: Some isoxazole-containing antibiotics, such as the β-lactamase-resistant penicillins (e.g., oxacillin), inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer of the bacterial cell wall.
-
DNA and Protein Synthesis: Certain derivatives can interfere with DNA replication or protein synthesis by targeting microbial enzymes like DNA gyrase or ribosomes.
-
Folate Synthesis: Sulfamethoxazole, a well-known isoxazole-containing sulfonamide, inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
B. Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table presents the MIC values of representative isoxazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3,5-disubstituted isoxazole | Candida albicans | 6 - 60 | [17] |
| 3,5-disubstituted isoxazole | Bacillus subtilis | 10 - 80 | [17] |
| 3,5-disubstituted isoxazole | Escherichia coli | 30 - 80 | [17] |
| Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazole | Staphylococcus aureus (MSSA) | 3.12 | [17] |
| Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazole | Staphylococcus aureus (MRSA) | 4.61 | [17] |
| Isoxazole-chalcone derivative | Escherichia coli | 6.25 | [19] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Inoculum:
- Culture the microbial strain on an appropriate agar plate overnight.
- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the isoxazole derivative in a suitable solvent.
- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
3. Inoculation and Incubation:
- Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a growth control well (no compound) and a sterility control well (no inoculum).
- Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.
D. Visualization of Antimicrobial Workflow
Caption: Workflow for antimicrobial susceptibility testing.
III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes and pathways in the inflammatory cascade.[20]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of isoxazole derivatives is primarily mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22][23]
-
COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many isoxazole derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, thereby reducing the side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[22]
-
LOX Inhibition: The 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of 5-LOX by isoxazole derivatives can lead to a reduction in inflammation, particularly in conditions like asthma.[23][24]
B. Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of isoxazole derivatives is often assessed by their IC50 values for the inhibition of COX and LOX enzymes.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Isoxazole derivative | COX-2 | 0.55 | [22] |
| Isoxazole derivative | 5-LOX | 0.46 | [21] |
| Isoxazole derivative | 5-LOX | 8.47 | [23] |
C. Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the in vitro inhibitory activity of compounds against the COX-2 enzyme.
1. Reagents and Materials:
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Colorimetric COX inhibitor screening assay kit
- Microplate reader
2. Assay Procedure:
- Prepare a reaction mixture containing the COX-2 enzyme in a suitable buffer.
- Add the isoxazole derivative at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known COX-2 inhibitor, e.g., celecoxib).
- Pre-incubate the mixture to allow the compound to bind to the enzyme.
- Initiate the reaction by adding arachidonic acid.
- Incubate for a specific period to allow for the enzymatic reaction to proceed.
- Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the assay kit instructions.
3. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
D. Visualization of Anti-inflammatory Mechanism
Caption: Mechanism of anti-inflammatory action of isoxazole derivatives.
IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Isoxazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes implicated in these diseases.[25][26]
A. Mechanisms of Neuroprotection
The neuroprotective effects of isoxazole derivatives are multifaceted and involve:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some isoxazole derivatives can scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage.[2][25]
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. As discussed previously, the anti-inflammatory properties of isoxazole derivatives can help to mitigate this neuroinflammatory response.
-
Modulation of Neurotransmitter Systems: Certain isoxazole derivatives can interact with neurotransmitter receptors and enzymes, such as monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[27][28][29]
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a key pathological hallmark. Some isoxazole derivatives have been shown to interfere with these aggregation processes.[4][25]
B. Quantitative Analysis of Neuroprotective Activity
The neuroprotective potential of compounds can be assessed by their effective concentration 50 (EC50), which is the concentration that provides 50% of the maximum protective effect in a cellular model of neurotoxicity.
| Compound Class | Neuroprotective Effect | EC50 (µM) | Reference |
| Isoxazole substituted chroman | Protection against oxidative stress | < 1 | [26] |
| 3-aryl-5-(chroman-5-yl)-isoxazole | Protection against oxidative stress | ~0.3 | [26] |
C. Experimental Protocol: In Vitro Neuroprotection Assay (Amyloid-Beta Induced Toxicity)
This protocol describes a method to evaluate the neuroprotective effects of isoxazole derivatives against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in appropriate media.
- Differentiate the cells into a neuronal phenotype by treating them with retinoic acid for several days.
2. Compound and Aβ Treatment:
- Prepare a solution of aggregated Aβ peptide (e.g., Aβ1-42).
- Treat the differentiated cells with various concentrations of the isoxazole derivative for a few hours prior to Aβ exposure.
- Add the aggregated Aβ solution to the cells and incubate for 24-48 hours. Include a vehicle control, a control with Aβ alone, and a positive control (a known neuroprotective agent).
3. Assessment of Cell Viability:
- Measure cell viability using an appropriate assay, such as the MTT assay or a lactate dehydrogenase (LDH) release assay (which measures cell death).
4. Data Analysis:
- Calculate the percentage of neuroprotection for each compound concentration relative to the Aβ-treated control.
- Plot the percentage of neuroprotection against the compound concentration and determine the EC50 value.
D. Visualization of Neuroprotective Mechanisms
Caption: Neuroprotective mechanisms of isoxazole derivatives.
V. Conclusion and Future Perspectives
The isoxazole scaffold has proven to be a remarkably versatile platform for the development of a wide array of biologically active compounds. The derivatives discussed in this guide highlight the significant potential of isoxazoles in addressing some of the most pressing challenges in human health, from cancer and infectious diseases to inflammatory conditions and neurodegeneration.
The future of isoxazole-based drug discovery lies in the rational design of more potent and selective derivatives. A deeper understanding of the structure-activity relationships will enable the fine-tuning of these molecules to maximize their therapeutic efficacy while minimizing off-target effects. Furthermore, the exploration of novel isoxazole-containing hybrid molecules and combination therapies holds great promise for overcoming drug resistance and achieving synergistic therapeutic outcomes. As our understanding of the molecular basis of disease continues to grow, the isoxazole core is poised to remain a central element in the armamentarium of medicinal chemists for years to come.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies - Simulations Plus [simulations-plus.com]
- 29. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Introduction
Ethyl 3,5-dimethylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isoxazole core is a key pharmacophore in a variety of biologically active molecules.[1][2] Understanding the solubility of this compound is paramount for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents, grounded in the principles of molecular interactions. Furthermore, it outlines detailed, standardized protocols for the experimental determination of its solubility, ensuring scientific rigor and reproducibility for researchers in the field.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H11NO3 | [3][4] |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [3][5] |
| IUPAC Name | ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | [3][4] |
| Boiling Point | 220 °C | |
| Refractive Index | 1.4595-1.4645 @ 20°C | [3] |
Predicting Solubility: A "Like Dissolves Like" Approach
The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[6][7] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.
Molecular Structure and Polarity Analysis
Let's dissect the structure of this compound to predict its polarity:
-
Isoxazole Ring: The isoxazole ring contains both nitrogen and oxygen atoms, which are electronegative and create polar covalent bonds. This imparts a degree of polarity to the molecule.
-
Ester Group (-COOEt): The carbonyl (C=O) and ether (C-O) linkages in the ethyl ester group are polar.
-
Methyl Groups (-CH3): The two methyl groups are nonpolar.
-
Ethyl Group (-CH2CH3): The ethyl group is also nonpolar.
Overall, this compound can be classified as a moderately polar molecule. The presence of the polar isoxazole ring and the ethyl ester functionality is balanced by the nonpolar alkyl groups.
Predicted Solubility in Common Solvents
Based on this analysis, we can predict its solubility in various classes of solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While the isoxazole ring and ester group can act as hydrogen bond acceptors, the compound lacks a hydrogen bond donor. Its solubility in water is expected to be low. In smaller alcohols like methanol and ethanol, the solubility is likely to be higher due to the favorable dipole-dipole interactions and the nonpolar interactions with the alcohol's alkyl chain.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have dipoles but do not have O-H or N-H bonds. They are good at dissolving moderately polar compounds. This compound is expected to be readily soluble in these solvents due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipoles. The nonpolar methyl and ethyl groups of the compound will have favorable van der Waals interactions with these solvents. However, the polar isoxazole and ester functionalities will be disfavored. Therefore, the compound is expected to have limited solubility in highly nonpolar solvents like hexane, but may show some solubility in solvents with slight polarity like diethyl ether and toluene.
Experimental Determination of Solubility
While predictions are useful, empirical determination of solubility is crucial for any research or development application. Below are standardized protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Required Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Step-by-Step Protocol:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 2 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solution is cloudy, or a significant portion of the compound has dissolved but some remains as a separate phase.
-
Insoluble: Two distinct layers are observed, or the compound does not appear to mix with the solvent at all.
-
-
Record your observations for each solvent tested.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Required Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Shaking incubator or orbital shaker set to a constant temperature
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
-
Analytical balance
Step-by-Step Protocol:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC-UV or GC-FID).
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vial to stand undisturbed for a short period to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Calculate the concentration of the saturated solution by back-calculating from the calibration curve, taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.
Visualizing the Process
Logical Flow for Solubility Prediction
The following diagram illustrates the thought process behind predicting the solubility of an organic compound.
Caption: A flowchart for predicting solubility.
Experimental Workflow for Quantitative Solubility
This diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for quantitative solubility measurement.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B20642.88 [thermofisher.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 17147-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
Ethyl 3,5-dimethylisoxazole-4-carboxylate: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Isoxazole Core in Modern Drug Discovery
Ethyl 3,5-dimethylisoxazole-4-carboxylate is a heterocyclic building block of significant interest in contemporary medicinal chemistry. As a substituted isoxazole, it belongs to a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of electronic properties, metabolic stability, and synthetic versatility, making the isoxazole scaffold a privileged structure in drug design.
The primary driver for the escalating interest in this specific motif, the 3,5-dimethylisoxazole core, is its validated role as a highly effective acetyl-lysine (KAc) mimetic . This mimicry allows molecules incorporating this scaffold to function as potent inhibitors of bromodomains, a class of epigenetic reader proteins. The Bromodomain and Extra-Terminal domain (BET) family of proteins, in particular, are key targets in oncology and inflammation research. Consequently, this compound serves not merely as an inert scaffold but as a crucial pharmacophoric element for engaging these high-value biological targets.
This guide provides an in-depth examination of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering a technical resource for researchers leveraging this valuable compound in drug discovery pipelines.
Physicochemical and Spectroscopic Profile
A precise understanding of the molecule's physical and spectral characteristics is fundamental for its application in synthesis and analysis.
Core Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | [1] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester | |
| CAS Number | 17147-42-1 | [1] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 220 °C | |
| Refractive Index | 1.4595-1.4645 @ 20°C | [1] |
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. While a consolidated public record of the spectra for this specific ester is sparse, the expected signals can be reliably predicted based on its constituent parts and data from closely related analogs, such as its corresponding carboxylic acid[2] and the 3-ethyl-5-methyl analog.[3]
| Technique | Expected Signals / Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): • ~4.25 (q, 2H, J=7.1 Hz): Methylene protons (-OCH₂ CH₃) of the ethyl ester. • ~2.65 (s, 3H): Methyl protons at the C3 position. • ~2.45 (s, 3H): Methyl protons at the C5 position. • ~1.35 (t, 3H, J=7.1 Hz): Methyl protons (-OCH₂CH₃ ) of the ethyl ester. |
| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): • ~169.0 (C5-CH₃) • ~163.0 (C=O, Ester) • ~159.0 (C3-CH₃) • ~105.0 (C4) • ~61.0 (-OCH₂CH₃) • ~14.0 (-OCH₂CH₃) • ~12.0 (C3-CH₃) • ~11.0 (C5-CH₃) |
| IR Spectroscopy | (neat, cm⁻¹): • ~2980 (C-H stretch, alkyl) • ~1725 (C=O stretch, ester) • ~1610 (C=N stretch, isoxazole ring) • ~1450, 1370 (C-H bend, alkyl) • ~1250, 1100 (C-O stretch) |
| Mass Spec. (EI) | (m/z): • 169 [M]⁺ • 141 [M - C₂H₄]⁺ • 124 [M - OC₂H₅]⁺ • 96 [M - COOC₂H₅]⁺ |
Synthesis Methodologies
The construction of the 3,5-disubstituted isoxazole-4-carboxylate core is most authoritatively achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This approach offers high regioselectivity and is a robust method for forming the isoxazole ring.
Primary Synthesis: Cycloaddition of a Nitrile Oxide
The most common and regioselective route involves the reaction of a nitrile oxide (the 1,3-dipole) with an activated alkene or alkyne (the dipolarophile).[3] A well-documented procedure from Organic Syntheses for a closely related analog demonstrates the core principles applicable to the target molecule.[3] The reaction proceeds via an in-situ generated nitrile oxide from a primary nitroalkane, which then reacts with an enamine derived from a β-keto ester (ethyl acetoacetate).
Experimental Protocol: Synthesis via [3+2] Cycloaddition (Adapted)
This protocol is adapted from a validated procedure for a similar isoxazole ester and serves as a reliable template.[3]
-
Enamine Formation:
-
To a solution of ethyl acetoacetate (1.0 mol) in benzene (400 mL), add pyrrolidine (1.0 mol).
-
Fit the flask with a Dean-Stark apparatus and reflux vigorously for approximately 45-60 minutes, until the theoretical amount of water (18 mL) is collected.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is of sufficient purity for the next step.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the crude enamine (1.0 mol), nitroethane (1.2-1.3 mol), and triethylamine (400 mL) in chloroform (1 L).
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃, 1.1 mol) in chloroform (200 mL) via the dropping funnel over 3 hours, maintaining the cool temperature.
-
After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-18 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).
-
Wash the organic layer with 6 N HCl until the aqueous layer remains acidic to remove amine bases.
-
Subsequently, wash with 5% aqueous NaOH, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield the final product.
-
Causality Note: The use of POCl₃ is critical as it serves as the dehydrating agent to convert the nitroalkane into the highly reactive nitrile oxide intermediate in situ. The enamine, being an electron-rich dipolarophile, ensures a rapid and regioselective cycloaddition to form the desired isoxazole ring system.
Key Chemical Reactions & Reactivity
The utility of this compound as a building block stems from the reactivity of both the ester functional group and the isoxazole ring itself.
Ester Hydrolysis
A primary transformation is the saponification of the ethyl ester to the corresponding carboxylic acid. This reaction is often a necessary step to enable amide bond formation, a common strategy for elaborating drug candidates.
Experimental Protocol: Saponification to 3,5-Dimethylisoxazole-4-carboxylic acid[2]
-
Dissolve this compound (14 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (8 mL).
-
To this solution, add 5 N aqueous sodium hydroxide (NaOH, 8.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor reaction completion by TLC.
-
Upon completion, remove the organic solvents by distillation under reduced pressure.
-
Cool the remaining aqueous solution and acidify to pH 2 using 6 N aqueous hydrochloric acid (HCl).
-
A white solid will precipitate. Filter the product, wash thoroughly with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.
Isoxazole Ring Opening
The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction is a powerful synthetic tool, as it unmasks a β-aminoenone or, upon hydrolysis, a 1,3-dicarbonyl functionality. This "masked functionality" is a key reason for the use of isoxazoles in complex molecule synthesis. Catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) is a common method to effect this transformation.
Applications in Drug Discovery: The Acetyl-Lysine Mimic
The structural and electronic features of the 3,5-dimethylisoxazole moiety allow it to act as a bioisostere for acetylated lysine (KAc). This is the cornerstone of its application in modern drug discovery, particularly for targeting bromodomains.
Mechanism of Bromodomain Inhibition
Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical event in the transcriptional regulation of genes, including many oncogenes like c-MYC.
The key interaction involves a hydrogen bond between the acetyl-amide of KAc and a highly conserved asparagine residue within the bromodomain binding pocket. The 3,5-dimethylisoxazole core effectively mimics this interaction:
-
The isoxazole nitrogen acts as a hydrogen bond acceptor, analogous to the carbonyl oxygen of the acetyl group.
-
The 3-methyl group fits into the binding pocket, occupying a similar space as the acetyl methyl group.
-
The 5-methyl group provides favorable steric and electronic properties for binding.
By competitively occupying this binding site, isoxazole-containing inhibitors displace the natural KAc-containing proteins, thereby disrupting the downstream signaling cascade that promotes gene transcription. This leads to potent anti-proliferative and anti-inflammatory effects.
Use as a Scaffold in BET Inhibitors
This compound is an ideal starting point for building BET inhibitors. The ester at the 4-position provides a synthetic handle for introducing diverse chemical functionalities. Through amide coupling with various amines after hydrolysis, chemists can explore the chemical space around the core pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. This strategy has led to the development of potent inhibitors for castration-resistant prostate cancer and colorectal cancer.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under GHS regulations. However, standard laboratory safety practices should always be observed.
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment: Wear standard safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dark place, tightly sealed. Recommended storage is at <15°C.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically important building block for the development of sophisticated epigenetic modulators. Its value is rooted in the 3,5-dimethylisoxazole core's function as a robust acetyl-lysine mimetic, enabling the potent and selective inhibition of BET bromodomains. The synthetic accessibility of the molecule, combined with the versatile chemical handle at the 4-position, ensures its continued relevance for researchers and drug development professionals aiming to target diseases driven by transcriptional dysregulation. A thorough understanding of its synthesis, reactivity, and mechanism of action is crucial for unlocking its full therapeutic potential.
References
Safety and handling precautions for Ethyl 3,5-dimethylisoxazole-4-carboxylate
An In-Depth Technical Guide to the Safe Handling of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Key Building Block
This compound (CAS No. 17147-42-1) is a heterocyclic compound featuring an isoxazole core.[1] Isoxazole derivatives are significant scaffolds in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[2] As such, this compound serves as a critical building block in the synthesis of novel therapeutic candidates. Its utility in drug discovery pipelines necessitates a thorough understanding of its physicochemical properties and a rigorous approach to its safe handling. This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and emergency procedures required when working with this compound, framed within the context of a professional research and development environment.
Section 1: Physicochemical Characterization
A foundational understanding of a compound's physical and chemical properties is paramount for safe handling and experimental design. The known properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | [1][3] |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 220 °C | |
| Flash Point | 97 °C | |
| Density (Specific Gravity) | 1.11 g/cm³ (at 20°C) | |
| Refractive Index | ~1.46 @ 20°C | [1] |
| Purity | Typically >97-98% (GC) | [1][3] |
Section 2: Hazard Identification and Proactive Risk Assessment
The hazard profile for this compound presents a case study in the importance of critical evaluation of supplier data. While some Safety Data Sheets (SDS) classify the substance as non-hazardous under REGULATION (EC) No 1272/2008[4], this is not universal across structurally similar isoxazole esters. For instance, Ethyl 5-methylisoxazole-4-carboxylate is classified with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[5]. Another analog, Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate, carries similar warnings and is also listed as harmful if swallowed (H302)[6].
Senior Scientist's Recommendation: In the context of drug development, where toxicological data for novel compounds is often incomplete, the absence of a hazard warning should not be interpreted as confirmation of safety. A conservative approach is warranted. Given the structural alerts and the classifications of closely related analogs, it is prudent to handle this compound as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory tract irritation.
This risk assessment process can be visualized as a logical workflow.
Caption: Risk Assessment Workflow for Compounds with Conflicting SDS Data.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Based on the conservative risk assessment, stringent exposure controls are mandatory. The primary goal is to prevent contact with skin, eyes, and mucous membranes and to avoid inhalation.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[6]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE): A multi-layered PPE approach is essential for comprehensive protection.
-
Eye and Face Protection: Wear safety glasses with side-shields or, preferably, tightly fitting chemical safety goggles that conform to European Standard EN 166 or equivalent.[6][7]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6][7]
-
Skin and Body Protection: Wear a standard laboratory coat. Long-sleeved clothing is required to protect skin on the arms.[7]
The selection of PPE should be tailored to the specific experimental procedure being performed.
Caption: Decision Tree for Task-Specific PPE Selection.
Section 4: Safe Handling & Storage Protocols
Adherence to standardized protocols is the cornerstone of laboratory safety. Good industrial hygiene and safety practices should be followed at all times.[7]
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol illustrates the integration of safety measures into a routine laboratory workflow.
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Tare Vessel: Place a sterile, appropriately sized vial with a screw cap on an analytical balance within the fume hood and tare the balance.
-
Aliquot Compound: Using a calibrated pipette, carefully transfer the required mass of this compound into the tared vial. (e.g., for 10 mL of a 100 mM solution, transfer 169.18 mg).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Secure the cap tightly and mix the solution by gentle vortexing or inversion until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Wipe down the work surface inside the fume hood. Dispose of any contaminated materials (e.g., pipette tips, wipes) in the designated chemical waste container.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[4][7]
Storage Conditions: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Keep in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]
-
A recommended storage temperature is in a cool, dark place, ideally below 15°C.
Section 5: Emergency Procedures & Waste Disposal
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. | [4] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin well with plenty of water. If irritation occurs, seek medical advice. | [4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6] |
Spill & Leak Containment Protocol (Small Scale)
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or silica gel).[6]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the container and all contaminated materials as hazardous waste.[6]
Waste Disposal: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or with general laboratory trash. Contaminated containers should be treated as the product itself.
Section 6: Toxicological Profile & Field Insights for Drug Development
As is common for many research chemicals, there is a lack of comprehensive, publicly available toxicological data for this compound itself.[9] However, for professionals in drug development, this data gap is an opportunity to apply broader principles of medicinal chemistry and toxicology.
The isoxazole ring is a well-known "privileged scaffold" in drug design, but its metabolic fate and potential for toxicity must always be evaluated.[2] The primary role of toxicology in drug development is to assess the safety profile of a compound, often extrapolating from animal data to predict human effects.[10]
Key Considerations for Isoxazole Derivatives:
-
Metabolic Stability: The substitution pattern on the isoxazole ring can significantly influence its metabolic stability and potential to form reactive metabolites.
-
Early-Stage Screening: In the absence of full toxicological packages, early-stage in-silico and in-vitro screening (e.g., cytotoxicity assays, Ames test for mutagenicity) are critical tools to flag potential liabilities.[11]
-
Structure-Toxicity Relationships: Researchers should be aware of structure-activity relationships (SAR) and structure-toxicity relationships. While the isoxazole core is generally considered safe, the overall properties of the molecule, including its substituents, dictate its biological effects.[2]
The responsible development of any new chemical entity, including those derived from this compound, involves a continuous cycle of synthesis, testing, and safety evaluation from the earliest stages of discovery through preclinical and clinical development.[12]
Conclusion
This compound is a valuable tool for chemical synthesis and drug discovery. Its safe and effective use hinges on a proactive and conservative approach to risk assessment. By acknowledging the gaps in safety data, adhering to rigorous handling protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate risks and foster a culture of safety in the laboratory.
References
- 1. This compound, 97% 2.5 g | Request for Quote [thermofisher.com]
- 2. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.ie [fishersci.ie]
- 8. ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 3,5-dimethylisoxazole-4-carboxylate in Research and Development
Introduction: The Versatile Isoxazole Core in Modern Chemistry
For the discerning researcher in drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Ethyl 3,5-dimethylisoxazole-4-carboxylate, a seemingly simple heterocyclic building block, represents a cornerstone reagent for the construction of complex molecular architectures. Its inherent chemical functionalities—an ester for further elaboration and a stable, aromatic isoxazole ring—offer a robust scaffold for generating libraries of compounds with potential biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, making this scaffold a privileged structure in medicinal chemistry.[1][2][3]
This in-depth guide provides a comprehensive overview of the commercial landscape for sourcing this compound. Beyond a simple supplier list, this document, from the perspective of a seasoned application scientist, delves into the critical aspects of supplier evaluation, quality control considerations, and the synthetic context of this valuable reagent. Our objective is to empower researchers to make informed purchasing decisions that ensure the integrity and reproducibility of their scientific endeavors.
Commercial Supplier Landscape: A Comparative Analysis
The accessibility of this compound from various commercial suppliers is a testament to its utility in the scientific community. However, not all sources are equivalent. The choice of supplier can have significant implications for the quality, consistency, and ultimately, the success of your experiments. Below is a comparative table of prominent suppliers offering this reagent.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | This compound, 97% | 17147-42-1 | ≥96.0% (GC)[4] | 2.5 g, 10 g | Often provides detailed specifications, including refractive index and appearance.[4][5][6][7] |
| TCI Chemicals | This compound | 17147-42-1 | >98.0% (GC)[8][9][10][11] | 1 g, 5 g, 25 g | Known for high-purity reagents and provides good documentation, including SDS.[8][9][10][11][12] |
| Sigma-Aldrich (Merck) | Ethyl 3,5-dimethyl-4-isoxazolecarboxylate | 17147-42-1 | Not specified; sold "as-is" | 1 g | Buyer assumes responsibility for confirming identity and purity; all sales are final.[13] |
| Chemsavers | This compound, 97% | 17147-42-1 | 97% | 5 g | A supplier for basic research chemicals.[14] |
Navigating Supplier Selection: A Decision-Making Framework
Choosing the right supplier extends beyond comparing price and quantity. For research and drug development professionals, ensuring the quality and consistency of starting materials is paramount to generating reproducible and reliable data.[12][14][15][16]
Key Considerations:
-
Purity and Analytical Data: For applications in drug discovery and development, a high-purity reagent is non-negotiable. Look for suppliers that provide a detailed Certificate of Analysis (CoA) with lot-specific data from techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While a supplier like Sigma-Aldrich offers a wide range of unique chemicals, their "as-is" policy for this particular compound places the onus of quality control entirely on the end-user.[13] For critical applications, opting for a supplier like TCI Chemicals, which specifies a purity of >98.0% by GC, is advisable.[8][9][10][11]
-
Supplier Reputation and Transparency: A supplier's reputation is built on the consistency of their product quality and the transparency of their documentation.[15][16] Established suppliers with a long history in the market are generally a safer choice.
-
Lot-to-Lot Consistency: In later stages of development, ensuring consistency between different batches of the same reagent is crucial.[14] Inquire about the supplier's quality management systems and their ability to provide materials from the same lot for larger-scale needs.
-
Intended Application: For initial exploratory studies, a 97% purity grade may be sufficient. However, for synthesizing compounds intended for biological testing or as precursors for GMP (Good Manufacturing Practices) synthesis, the highest available purity should be sourced.[14]
Caption: Supplier selection workflow for this compound.
Synthetic Provenance and Quality Control: An Inside Look
Understanding the synthetic route to a reagent provides valuable insights into potential impurities. The most common and efficient method for synthesizing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide and an alkyne.[5][8][17][18]
A Plausible Synthetic Workflow:
The synthesis of this compound likely proceeds through a variation of the 1,3-dipolar cycloaddition. A general representation of this powerful reaction is outlined below.
Caption: Generalized synthetic workflow for isoxazole formation.
Protocol: Hydrolysis of this compound to 3,5-Dimethylisoxazole-4-carboxylic acid
A common downstream application for this ester is its hydrolysis to the corresponding carboxylic acid, a versatile intermediate for amide bond formation.
Materials:
-
This compound (1 equivalent)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
5 N Sodium Hydroxide (NaOH) aqueous solution
-
6 N Hydrochloric Acid (HCl) aqueous solution
-
Water (deionized)
Procedure:
-
Dissolve this compound (e.g., 2.4 g, 14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL).[19]
-
To this solution, add 5 N aqueous NaOH (8.5 mL).[19]
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.[19]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 using 6 N aqueous HCl.[19]
-
A white precipitate of 3,5-dimethylisoxazole-4-carboxylic acid should form.
-
Collect the solid product by filtration, wash with cold water, and dry to yield the final product.[19]
Expected Impurities and Quality Control:
Given the synthetic route, potential impurities could include:
-
Unreacted Starting Materials: Traces of the alkyne and nitrile oxide precursor.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., THF, methanol, or others used by the manufacturer). The ICH Q3C guidelines provide a framework for acceptable limits of residual solvents in pharmaceutical products.[20][21]
-
Byproducts of Nitrile Oxide Dimerization: Furoxans can form as byproducts if the nitrile oxide is not efficiently trapped by the dipolarophile.
A robust quality control protocol for incoming material should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Applications in Research and Drug Discovery
This compound is more than just a catalog chemical; it is a key intermediate in the synthesis of a diverse range of bioactive molecules. The isoxazole moiety is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]
-
Scaffold for Library Synthesis: The ester functionality can be readily converted to amides, acids, and other derivatives, allowing for the rapid generation of compound libraries for screening.
-
Precursor to Bioactive Compounds: Isoxazole-containing compounds have been investigated as potential antifungal, herbicidal, antiviral, anticancer, and antibacterial agents.[1][22][23][24] For example, derivatives of isoxazole-4-carboxamides have been synthesized and evaluated for their biological activities.[22][25]
Conclusion: A Foundation for Successful Research
The selection of a seemingly simple building block like this compound carries with it a series of considerations that can profoundly impact research outcomes. As application scientists and drug development professionals, our commitment to scientific integrity necessitates a thorough evaluation of our starting materials. By understanding the commercial supplier landscape, scrutinizing purity and analytical data, and appreciating the synthetic context of our reagents, we lay a foundation of quality and reproducibility that is essential for advancing scientific discovery. This guide serves as a framework for making informed decisions, ensuring that the isoxazole core of your next project is built upon a solid and reliable chemical foundation.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 97% 2.5 g | Request for Quote [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. This compound | 17147-42-1 | TCI AMERICA [tcichemicals.com]
- 10. This compound | 17147-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Tips for Choosing the Best Reagents | Lab Manager [labmanager.com]
- 13. rsc.org [rsc.org]
- 14. Choosing which reagent is right for your testing needs | FUJIFILM Wako [wakopyrostar.com]
- 15. Guide to Choosing Laboratory Reagents for Your Research - hangdachem.com [hangdachem.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 19. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. ajrconline.org [ajrconline.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Reaction of Ethyl 3,5-dimethylisoxazole-4-carboxylate with hydroxylamine
An In-Depth Guide to the Synthesis of N-Hydroxy-3,5-dimethylisoxazole-4-carboxamide
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of N-hydroxy-3,5-dimethylisoxazole-4-carboxamide via the reaction of ethyl 3,5-dimethylisoxazole-4-carboxylate with hydroxylamine. Hydroxamic acids derived from the isoxazole scaffold are of significant interest in medicinal chemistry, notably as inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] This document details the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines characterization techniques, and provides critical safety and troubleshooting guidance. The methodology is designed to be robust and reproducible for researchers in organic synthesis and drug development.
Introduction and Scientific Context
The conversion of esters to hydroxamic acids is a fundamental transformation in organic chemistry, enabling access to a class of compounds with powerful metal-chelating properties.[1][3] The target molecule, N-hydroxy-3,5-dimethylisoxazole-4-carboxamide, integrates the stable, aromatic isoxazole ring—a common pharmacophore—with the hydroxamic acid functional group (-CONHOH). This combination is frequently explored in the design of therapeutic agents due to the bidentate chelation capability of the hydroxamate moiety, which can interact with metal ions (e.g., Zn²⁺) in the active sites of enzymes.[1]
The protocol described herein employs the direct reaction of an ester with hydroxylamine, a widely used and effective method.[4] The process relies on the in situ generation of free hydroxylamine from its more stable hydrochloride salt, which then acts as a potent nucleophile to displace the ethoxy group of the starting ester. This guide is structured to provide not just a recipe, but a deep understanding of the causality behind each experimental step, ensuring both success and safety in the laboratory.
Reaction Mechanism and Core Principles
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Generation of the Nucleophile: Hydroxylamine is typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl) for stability.[5] To generate the free, nucleophilic form (NH₂OH), a base such as potassium hydroxide (KOH) or sodium methoxide (NaOMe) is required to neutralize the hydrochloride salt. An excess of base is often used to drive the equilibrium towards the free hydroxylamine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Intermediate Collapse and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group.
-
Proton Transfer: The ethoxide, a strong base, deprotonates the positively charged nitrogen atom, yielding the final N-hydroxy-3,5-dimethylisoxazole-4-carboxamide product and ethanol as a byproduct.
Caption: Reaction mechanism for hydroxamic acid formation.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥98% | TCI Chemicals | 17147-42-1 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥99% | Sigma-Aldrich | 5470-11-1 |
| Potassium hydroxide (KOH) | ≥85% (pellets) | Fisher Scientific | 1310-58-3 |
| Methanol (MeOH), Anhydrous | ≥99.8% | VWR | 67-56-1 |
| Hydrochloric Acid (HCl), concentrated | 37% | J.T. Baker | 7647-01-0 |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | VWR | 7757-82-6 |
| Deionized Water | N/A | In-house | 7732-18-5 |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
1. Preparation of the Hydroxylamine Reagent: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (2.53 g, ~45 mmol, 4.5 equiv.). b. Add 75 mL of anhydrous methanol. Stir the mixture until the KOH is substantially dissolved. Some gentle warming may be applied, but ensure the solution cools to room temperature before proceeding. c. In a separate beaker, dissolve hydroxylamine hydrochloride (2.08 g, 30 mmol, 3.0 equiv.) in 25 mL of anhydrous methanol. d. Slowly add the hydroxylamine hydrochloride solution to the methanolic KOH solution with stirring. A white precipitate of KCl will form immediately. Stir the resulting slurry at room temperature for 30 minutes. Causality Note: This step generates free hydroxylamine in situ. Using an excess of hydroxylamine and base ensures the ester is fully consumed and drives the reaction to completion.[4]
2. Reaction with Ester: a. To the slurry from step 1d, add this compound (1.83 g, 10 mmol, 1.0 equiv.). b. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle or oil bath. c. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours. Check for the disappearance of the starting ester spot.
3. Reaction Work-up and Isolation: a. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. b. Cool the flask in an ice bath and slowly add concentrated HCl dropwise to neutralize the excess KOH. Check the pH with litmus paper or a pH meter until it is approximately pH 7. c. Remove the precipitated KCl by vacuum filtration, washing the solid with a small amount of cold methanol. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
4. Extraction: a. To the resulting residue, add 100 mL of deionized water and transfer the mixture to a 500 mL separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 75 mL). c. Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
5. Purification: a. Concentrate the dried organic solution using a rotary evaporator to yield the crude product, which is often an off-white solid. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford N-hydroxy-3,5-dimethylisoxazole-4-carboxamide as a pure solid.
Expected Results and Characterization
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Expected Yield |
| This compound | C₈H₁₁NO₃ | 183.18 | Colorless liquid | N/A |
| N-hydroxy-3,5-dimethylisoxazole-4-carboxamide | C₆H₈N₂O₃ | 170.14 | White/off-white solid | 70-85% |
Characterization Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.8-11.2 (br s, 1H, N-OH ), 8.8-9.2 (br s, 1H, NH -OH), 2.55 (s, 3H, isoxazole-CH ₃), 2.30 (s, 3H, isoxazole-CH ₃). Note: The ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm) from the starting material should be absent.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~168.0 (C=O), ~165.0 (isoxazole C5), ~158.0 (isoxazole C3), ~110.0 (isoxazole C4), ~12.0 (CH ₃), ~10.0 (CH ₃).
-
Mass Spectrometry (ESI+): m/z = 171.05 [M+H]⁺, 193.03 [M+Na]⁺.
-
IR (KBr, cm⁻¹): ~3300-3100 (O-H, N-H stretch), ~1640 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II).
Safety Precautions and Troubleshooting
Safety:
-
Hydroxylamine: Hydroxylamine and its salts are strong reducing agents and can be thermally unstable.[5] Do not heat solid hydroxylamine hydrochloride. Always prepare solutions fresh and avoid storing them for extended periods.[5]
-
Potassium Hydroxide: KOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Methanol and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Neutralization: The neutralization of KOH with concentrated HCl is exothermic. Perform this step slowly in an ice bath to control the temperature.
Troubleshooting Guide:
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue refluxing and monitor by TLC. If stalled, consider adding a catalytic amount of KCN or using microwave irradiation as described in the literature.[6][7] |
| Inactive hydroxylamine (degraded or insufficient base). | Ensure the base is fully dissolved and that fresh hydroxylamine hydrochloride is used. Prepare the reagent solution immediately before use.[5] | |
| Low Yield | Product loss during work-up/extraction. | Ensure the aqueous layer is thoroughly extracted. The product may have some water solubility; saturating the aqueous layer with NaCl can help. |
| Incomplete reaction (see above). | See above. | |
| Impure Product | Presence of unreacted starting material. | Improve purification by optimizing the recrystallization solvent system or by using column chromatography. |
| Side reactions (e.g., hydrolysis of ester). | Ensure anhydrous conditions are maintained until the work-up stage. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of N-hydroxy-3,5-dimethylisoxazole-4-carboxamide, a valuable building block for medicinal chemistry research. By carefully following the outlined steps and understanding the principles behind the reaction, researchers can reliably produce this target compound in high yield and purity. Adherence to the specified safety precautions is paramount for a successful and safe experimental outcome.
References
- 1. US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 2. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Versatile Synthon: Ethyl 3,5-dimethylisoxazole-4-carboxylate in Modern Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Pre-functionalized Building Block
In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3,5-dimethylisoxazole-4-carboxylate emerges as a highly valuable and versatile synthon, offering a pre-functionalized, five-membered heterocyclic core primed for a variety of chemical transformations. The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening and rearrangement reactions, provides a gateway to a diverse array of other heterocyclic systems. This application note will provide an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles and pyridones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The applications described herein are of significant interest to researchers in medicinal chemistry and drug development, as the resulting heterocyclic motifs are prevalent in numerous biologically active compounds.
I. Transformation to Pyrazoles: A Classic Rearrangement with Modern Applications
The conversion of isoxazoles to pyrazoles upon treatment with hydrazine is a well-established and synthetically reliable transformation. This reaction proceeds via a nucleophilic attack of hydrazine on the isoxazole ring, leading to ring opening and subsequent recyclization to form the thermodynamically more stable pyrazole ring. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in a wide range of pharmaceuticals.
Mechanistic Insight: The Hydrazine-Mediated Ring Transformation
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the C5 position of the isoxazole ring, which is activated by the electron-withdrawing carboxylate group at C4. This is followed by the cleavage of the weak N-O bond of the isoxazole. The resulting open-chain intermediate then undergoes intramolecular condensation to furnish the pyrazole ring.
Caption: Workflow for the synthesis of pyrazoles from isoxazoles.
Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
This protocol details the conversion of this compound to its corresponding pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.
Table 1: Reaction Parameters for Pyrazole Synthesis
| Parameter | Value |
| Reactant Ratio (mol) | Isoxazole:Hydrazine (1:1.2) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
II. Ring Expansion to 4-Oxo-1,4-dihydropyridine-3-carboxylates (4-Pyridones)
A more advanced application of isoxazole chemistry involves the metal-mediated ring expansion to form 4-oxo-1,4-dihydropyridine-3-carboxylates, commonly known as 4-pyridones. This transformation is particularly valuable as the 4-pyridone scaffold is a key component of several antibacterial agents.[1][2] This reaction typically involves a reductive ring opening of the isoxazole to an enamine intermediate, which then undergoes cyclization.
Mechanistic Consideration: Molybdenum-Mediated Reductive Ring Opening and Cyclization
The use of molybdenum hexacarbonyl in wet acetonitrile is an effective method for this transformation.[1] The proposed mechanism involves the reductive opening of the isoxazole ring by Mo(CO)₆ to generate an enamine intermediate. This intermediate then undergoes intramolecular cyclization via attack of the enamine nitrogen onto the ester carbonyl group, followed by tautomerization to yield the stable 4-pyridone ring system.
Caption: Proposed mechanism for the synthesis of 4-pyridones.
Experimental Protocol: Synthesis of Ethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate
This protocol outlines the molybdenum-mediated synthesis of a 4-pyridone derivative.
Materials:
-
This compound
-
Molybdenum hexacarbonyl [Mo(CO)₆]
-
Acetonitrile (MeCN)
-
Water
-
Celite®
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
-
Add molybdenum hexacarbonyl (1.1 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove insoluble molybdenum species. Wash the Celite® pad with dichloromethane.
-
Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-pyridone.
Table 2: Reaction Parameters for 4-Pyridone Synthesis
| Parameter | Value |
| Reactant Ratio (mol) | Isoxazole:Mo(CO)₆ (1:1.1) |
| Solvent | Acetonitrile/Water |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
III. Functional Group Manipulation: Hydrolysis and Amidation
The ethyl ester functionality of the title compound provides a handle for further derivatization, most commonly through hydrolysis to the carboxylic acid, followed by amide bond formation. This sequence opens up possibilities for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Protocol 1: Hydrolysis to 3,5-dimethylisoxazole-4-carboxylic acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (or THF/water).
-
Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3,5-dimethylisoxazole-4-carboxylic acid.
Protocol 2: Amide Formation from 3,5-dimethylisoxazole-4-carboxylic acid
Materials:
-
3,5-dimethylisoxazole-4-carboxylic acid
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
IV. Synthesis of Fused Heterocyclic Systems
The strategic functionalization of the isoxazole ring allows for its incorporation into more complex, fused heterocyclic systems. For instance, derivatives of this compound can be utilized in the construction of isoxazolo[4,5-b]pyridines, which are of interest for their potential biological activities.[3][4] These syntheses often involve multi-step sequences where the isoxazole acts as a foundational building block.
The general approach involves the annulation of a pyridine ring onto the isoxazole core.[3] This can be achieved through various strategies, including condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. The specific reaction pathways and conditions are highly dependent on the desired substitution pattern of the final fused system.
Conclusion
This compound is a powerful and versatile building block in heterocyclic synthesis. Its utility extends from straightforward transformations into medicinally relevant pyrazoles to more complex, metal-mediated ring expansions to form 4-pyridones. Furthermore, the presence of the carboxylate group provides a convenient handle for further functionalization, enabling the synthesis of diverse compound libraries. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and scientists in the field of organic and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel therapeutic agents. The continued investigation into the reactivity of this and related isoxazole synthons will undoubtedly lead to the discovery of new and efficient methods for the construction of valuable heterocyclic compounds.
References
- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Versatile Virtuoso: Ethyl 3,5-Dimethylisoxazole-4-carboxylate as a Cornerstone for Bioactive Molecule Synthesis
Introduction: The Unassuming Power of the Isoxazole Ring
In the intricate world of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a robust framework upon which to build potent and selective therapeutic agents. The 3,5-disubstituted isoxazole ring is a prime example of such a scaffold, lauded for its metabolic stability, ability to engage in a variety of non-covalent interactions, and its role as a versatile bioisostere.[1][2][3][4] Among the many derivatives of this heterocycle, ethyl 3,5-dimethylisoxazole-4-carboxylate stands out as a particularly valuable and readily functionalizable building block. Its strategic placement of methyl groups and an ethyl ester handle provides a perfect springboard for the synthesis of a diverse array of bioactive molecules, from potent kinase inhibitors to anti-inflammatory and antiviral agents.[5][6][7][8]
This guide provides an in-depth exploration of this compound as a key starting material in drug discovery. We will delve into its synthesis, detail the protocols for its most critical transformations, and showcase its application in the construction of cutting-edge bioactive compounds. The causality behind experimental choices will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage: Why this compound?
The utility of this building block is rooted in the inherent properties of the 3,5-dimethylisoxazole core and the reactivity of its ester functionality.
-
Bioisosterism: The 3,5-dimethylisoxazole moiety has been identified as a highly effective bioisostere for the acetyl-lysine (KAc) group.[9][10] This mimicry is crucial for its activity as an inhibitor of bromodomains, a class of proteins that recognize acetylated lysine residues on histones and other proteins, playing a key role in the epigenetic regulation of gene transcription.[9][10]
-
Structural Rigidity and Defined Vectorial Chemistry: The planar and aromatic nature of the isoxazole ring provides a rigid scaffold, which can help to reduce the entropic penalty upon binding to a protein target. The substituents at the 3, 4, and 5 positions project in well-defined vectors, allowing for precise orientation of functional groups within a binding pocket.
-
Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, a desirable property for drug candidates.
-
Synthetic Tractability: The ethyl ester at the 4-position is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
Foundational Synthesis and Key Transformations
The journey from simple precursors to complex bioactive molecules begins with the efficient synthesis of the core building block and its subsequent functionalization.
Protocol 1: Synthesis of this compound
While several methods exist for the synthesis of 3,5-disubstituted isoxazoles, a common and reliable approach involves the condensation of a β-ketoester with hydroxylamine. A highly effective method for producing 4-carboxy-substituted isoxazoles is via a 1,3-dipolar cycloaddition of a nitrile oxide with an enamine. The following protocol is adapted from established literature procedures.[11]
Reaction Scheme:
Caption: Synthesis of the target isoxazole via an enamine intermediate.
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene (or Toluene as a less hazardous alternative)
-
Nitroethane
-
Triethylamine (Et3N)
-
Chloroform
-
Phosphorus oxychloride (POCl3)
-
6 N Hydrochloric acid (HCl)
-
5% aqueous Sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
Part A: Preparation of Ethyl β-pyrrolidinocrotonate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.00 mole), pyrrolidine (1.00 mole), and benzene (400 mL).
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water (18 mL) has been collected (approximately 45-60 minutes).
-
Cool the reaction mixture to room temperature and remove the benzene under reduced pressure using a rotary evaporator. The resulting crude ethyl β-pyrrolidinocrotonate is typically of high purity and can be used in the next step without further purification.
Part B: Cycloaddition to form this compound
-
In a large three-necked flask fitted with a dropping funnel and a mechanical stirrer, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole), nitroethane (1.25 moles), and triethylamine (400 mL) in chloroform (1 L).
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of phosphorus oxychloride (1.10 moles) in chloroform (200 mL) and add it to the dropping funnel.
-
Add the POCl3 solution dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-15 hours.
-
Work-up: Carefully pour the reaction mixture into a large separatory funnel containing 1 L of cold water.
-
Separate the layers and wash the organic layer with 6 N HCl until the aqueous wash remains acidic. This step removes triethylamine and any unreacted enamine.
-
Next, wash the organic layer with 5% aqueous NaOH, followed by saturated brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
| Parameter | Value |
| Typical Yield | 65-75% |
| Boiling Point | ~72 °C @ 0.5 mmHg |
| Refractive Index (n_D^23) | ~1.4615 |
Protocol 2: Saponification to 3,5-Dimethylisoxazole-4-carboxylic acid
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to enable amide bond formation.
Reaction Scheme:
Caption: Saponification of the ester to the carboxylic acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
5 N Sodium hydroxide (NaOH)
-
6 N Hydrochloric acid (HCl)
-
Deionized water
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (14 mmol, 1.0 equiv) in a mixture of THF (8 mL) and MeOH (8 mL).
-
To this solution, add 5 N aqueous NaOH (8.5 mL, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the organic solvents (THF and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6 N HCl.
-
A white precipitate of 3,5-dimethylisoxazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to afford the pure product.[12]
| Parameter | Value |
| Typical Yield | >90% |
| Appearance | White solid |
| ¹H NMR (CDCl₃) | δ 2.72 (s, 3H), 2.49 (s, 3H) |
Protocol 3: Amide Coupling to Synthesize Bioactive Amides
The carboxylic acid is a versatile intermediate for the synthesis of a vast library of amides. Standard peptide coupling reagents are highly effective for this transformation.
Reaction Scheme:
Caption: General scheme for amide bond formation.
Materials:
-
3,5-Dimethylisoxazole-4-carboxylic acid
-
Desired amine (e.g., a substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 equiv).
-
Add the desired amine (1.1 equiv) and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[13][14][15]
Applications in Bioactive Molecule Synthesis
The true power of this compound is demonstrated by its successful application in the synthesis of molecules targeting a range of diseases.
Case Study 1: Bromodomain (BRD4) Inhibitors
The discovery that the 3,5-dimethylisoxazole moiety acts as a mimic of acetyl-lysine has propelled its use in the design of bromodomain inhibitors.[9][10] Bromodomains are "reader" domains that recognize acetylated lysine residues on proteins, and their dysregulation is implicated in cancer and inflammation. The BET (Bromodomain and Extra-Terminal domain) family, particularly BRD4, is a major therapeutic target.
The Molecular Basis of Mimicry:
X-ray crystallography studies of ligands containing the 3,5-dimethylisoxazole core bound to the BRD4 bromodomain (PDB IDs: 3SVG, 4J0R) reveal the key interactions.[16][17][18][19] The isoxazole nitrogen atom forms a crucial hydrogen bond with the conserved asparagine residue (Asn140 in BRD4) in the binding pocket. This interaction perfectly mimics the hydrogen bond formed between the carbonyl oxygen of acetyl-lysine and the same asparagine.[10] The two methyl groups at the 3- and 5-positions occupy hydrophobic pockets, further anchoring the ligand.
Caption: Key interactions of a 3,5-dimethylisoxazole ligand in the BRD4 binding pocket.
By using the amide coupling protocol described above, the 3,5-dimethylisoxazole-4-carboxylic acid can be elaborated with various aryl amines, allowing for the exploration of the "WPF shelf," a hydrophobic region in the BRD4 pocket, leading to the development of highly potent and selective inhibitors.[19]
Case Study 2: Anti-Inflammatory Agents - The Leflunomide Story
Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its synthesis relies on the formation of an amide bond between 5-methylisoxazole-4-carboxylic acid (a close relative of our building block) and 4-(trifluoromethyl)aniline. This underscores the utility of the isoxazole-4-carboxamide scaffold in generating potent anti-inflammatory agents.
Case Study 3: Antiviral and Antibacterial Agents
The isoxazole nucleus is also a component of molecules with antimicrobial properties. Research has shown that derivatives of 3,5-dimethylisoxazole can be incorporated into larger heterocyclic systems, such as triazolothiadiazines, which exhibit antibacterial activity.[5] Furthermore, isoxazole-containing nucleoside analogues have been synthesized and have demonstrated activity against a range of viruses, including Herpes Simplex Virus (HSV).[6] These applications highlight the broad potential of the isoxazole scaffold, accessible from starting materials like this compound, in the fight against infectious diseases.
Conclusion: A Building Block of Enduring Value
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, versatile reactivity, and the privileged nature of the isoxazole core make it an invaluable starting point for the development of novel therapeutics. From mimicking post-translational modifications in the sophisticated realm of epigenetics to forming the backbone of established anti-inflammatory drugs, this building block continues to pave the way for the discovery of new and improved bioactive molecules. The protocols and insights provided herein are intended to empower researchers to fully harness the potential of this exceptional molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 3SVG: Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand [ncbi.nlm.nih.gov]
- 17. wwPDB: pdb_00004j0r [wwpdb.org]
- 18. wwPDB: pdb_00003svg [wwpdb.org]
- 19. pubs.acs.org [pubs.acs.org]
Synthesis of novel compounds from Ethyl 3,5-dimethylisoxazole-4-carboxylate
An Application Note for the Synthesis of Novel Bioactive Scaffolds from Ethyl 3,5-dimethylisoxazole-4-carboxylate
Abstract
The isoxazole ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various molecular interactions make it an attractive moiety for drug design.[1][4][5] this compound stands out as a particularly versatile and commercially available starting material. This application note provides detailed protocols for transforming this building block into three distinct classes of novel compounds: N-substituted carboxamides, functionalized aminomethyl derivatives, and rearranged pyrazole heterocycles. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
This compound is a trifunctional building block offering a robust isoxazole core, a readily modifiable ester group, and two methyl groups that provide steric and electronic influence. The isoxazole moiety itself is found in drugs like the anticonvulsant Zonisamide and the COX-2 inhibitor Valdecoxib, highlighting its pharmaceutical relevance.[3] Derivatives of 3,5-dimethylisoxazole have been specifically explored as potent inhibitors of bromodomains (BETs), which are crucial epigenetic targets in cancer therapy.[6][7][8][9][10]
The strategic value of this starting material lies in the orthogonal reactivity of its functional groups, allowing for selective transformations. The ester at the C4 position is the primary handle for diversification, enabling the synthesis of vast libraries of compounds with tailored physicochemical and pharmacological properties. This guide will explore three divergent synthetic pathways emanating from this central starting material.
Synthetic Pathway I: Amide Bond Formation for Bioactive Carboxamides
The conversion of an ester to an amide is one of the most fundamental and high-impact transformations in medicinal chemistry. Amide bonds are stable, and the introduction of diverse amine fragments allows for the systematic exploration of structure-activity relationships (SAR), tuning properties such as solubility, cell permeability, and target engagement. This pathway proceeds in two high-yielding steps: saponification of the ester followed by amide coupling.
Workflow for Amide Synthesis
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the hydrolysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
An Application Note and Protocol for the Hydrolysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
3,5-Dimethylisoxazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds, including histamine H3 receptor antagonists for potential depression treatment.[1] The reliable synthesis of this carboxylic acid from its corresponding ethyl ester is a fundamental transformation for researchers in the field. This document provides a detailed, field-proven protocol for the base-catalyzed hydrolysis (saponification) of this compound. Beyond a simple list of steps, this guide elucidates the chemical principles behind the protocol, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Scientific Principles: The Mechanism of Saponification
The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[2] This reaction is effectively an irreversible process, a key advantage over its acid-catalyzed counterpart, which exists in equilibrium.[3][4] The irreversibility is the driving force of the reaction, ensuring high yields of the desired product.[4][5]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[2]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a highly stable carboxylate salt and ethanol. This final step is thermodynamically very favorable and renders the entire sequence irreversible.[2][3]
-
Protonation (Work-up): To obtain the final neutral carboxylic acid, an acidic work-up is required in a separate step to protonate the carboxylate salt, causing the product to precipitate out of the aqueous solution.[2]
Caption: The four key stages of base-catalyzed ester hydrolysis (saponification).
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 17147-42-1 | C₈H₁₁NO₃ | 185.18 | Starting material.[6] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Used as a 5N aqueous solution. |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Co-solvent to improve solubility. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Used as a 6N aqueous solution for work-up. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | For washing and solution prep. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinders
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Detailed Experimental Protocol
This protocol is adapted from a standard procedure known to produce high yields of the target compound.[7]
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (2.4 g, 14 mmol), tetrahydrofuran (THF, 8 mL), and methanol (MeOH, 8 mL). Stir the mixture until the ester is fully dissolved.[7]
-
Initiation of Hydrolysis: To the stirred solution, add 8.5 mL of a 5 N aqueous sodium hydroxide (NaOH) solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature (approx. 20-25°C) for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: Upon completion, transfer the reaction mixture to a larger flask and remove the organic solvents (THF and MeOH) using a rotary evaporator.[7]
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 6 N aqueous hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2. A white solid product will precipitate out of the solution.[7]
-
Product Isolation: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the collected solid thoroughly. This can be done in a vacuum desiccator or a drying oven at low heat (40-50°C) to afford the final product, 3,5-dimethylisoxazole-4-carboxylic acid.
-
Characterization: The expected yield is approximately 2.1 g (94%). The product's identity can be confirmed by ¹H NMR spectroscopy.[7]
-
¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).[7]
-
Safety Precautions and Best Practices
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling THF, methanol, and concentrated acids/bases.
-
Reagent Handling:
-
Sodium hydroxide and hydrochloric acid are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.
-
THF and methanol are flammable organic solvents. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction (insufficient time or base). Degradation of starting material. | Extend reaction time and monitor by TLC. Ensure the correct concentration and amount of NaOH was used. Check the purity of the starting ester. |
| Oily Product/No Precipitate | Product is not fully protonated. Insufficient acidification. | Re-check the pH of the aqueous solution. Add more 6N HCl until the pH is confirmed to be ≤ 2. Cool the solution thoroughly in an ice bath to aid precipitation. |
| Product is Impure | Inadequate washing. Co-precipitation of salts. | Wash the filtered solid more thoroughly with cold deionized water. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. |
| Reaction Stalls | Poor solubility of the ester in the reaction medium. | Ensure vigorous stirring. The use of THF and MeOH as co-solvents is designed to prevent this, but slight warming (to 30-40°C) could be attempted cautiously. |
References
- 1. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. B20642.88 [thermofisher.com]
- 7. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
The Isoxazole Core: A Versatile Scaffold for Antifungal Agent Synthesis Starting from Ethyl 3,5-dimethylisoxazole-4-carboxylate
Application Note
For researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antifungal agents, the isoxazole scaffold represents a privileged structure with demonstrated efficacy. This guide provides a detailed exploration of the synthetic utility of Ethyl 3,5-dimethylisoxazole-4-carboxylate as a readily accessible starting material for the generation of a library of potent antifungal compounds. We will delve into the strategic conversion of this building block into key intermediates and their subsequent elaboration into bioactive molecules, supported by detailed protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.
Introduction: The Imperative for New Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The isoxazole nucleus is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds. Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid, in particular, have shown promising activity against a range of pathogenic fungi, including various Candida and Aspergillus species.
The strategic advantage of commencing with this compound lies in its straightforward conversion to the corresponding carboxylic acid. This key intermediate serves as a versatile handle for the introduction of diverse functionalities, most notably through the formation of amide linkages, leading to a wide array of isoxazole-4-carboxamides with tunable antifungal potency.
Synthetic Strategy: From Ester to Bioactive Amide
The overarching synthetic strategy involves a two-step sequence: the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a variety of primary or secondary amines to generate a library of 3,5-dimethylisoxazole-4-carboxamides. This approach allows for the systematic exploration of the chemical space around the isoxazole core to identify potent antifungal leads.
Application Notes & Protocols: The Utility of Ethyl 3,5-dimethylisoxazole-4-carboxylate in the Synthesis of Novel Anti-Inflammatory Agents
Abstract
The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility have led to its incorporation into numerous therapeutic agents, including those with anti-inflammatory, anticancer, and antimicrobial activities.[2][4] This document provides a detailed technical guide for researchers and drug development professionals on the strategic use of Ethyl 3,5-dimethylisoxazole-4-carboxylate (CAS: 17147-42-1) as a pivotal starting material for the synthesis of potent anti-inflammatory drug candidates.[5][6] We will explore the mechanistic rationale for targeting inflammatory pathways with isoxazole derivatives, provide a detailed synthetic protocol for creating an advanced intermediate, and outline a robust in vitro assay for evaluating its anti-inflammatory efficacy.
The Isoxazole Scaffold in Anti-Inflammatory Drug Design
The therapeutic value of the isoxazole moiety is exemplified by established drugs like the COX-2 inhibitor Valdecoxib and the disease-modifying antirheumatic drug (DMARD) Leflunomide.[1][4] These compounds underscore the scaffold's ability to be tailored to interact with specific biological targets involved in the inflammatory cascade. The primary mechanisms through which isoxazole derivatives exert their anti-inflammatory effects often involve the modulation of key enzymatic pathways and signaling molecules.
Key Mechanistic Targets
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A primary mechanism for isoxazole-based immunomodulators like Leflunomide is the inhibition of DHODH.[7] This mitochondrial enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, particularly lymphocytes.[8][9] By inhibiting DHODH, these compounds effectively halt the proliferation of T cells and B cells, thereby suppressing the adaptive immune response that drives chronic inflammatory diseases like rheumatoid arthritis.[7][10]
-
Cyclooxygenase (COX) Inhibition: Certain isoxazole derivatives are designed to selectively inhibit COX-2, an enzyme upregulated at sites of inflammation that is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[2][11] The isoxazole ring plays a critical role in orienting the molecule within the active site of the COX-2 enzyme.[12]
-
Cytokine Modulation: The inflammatory response is orchestrated by a complex network of cytokines. Isoxazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-17F), further contributing to their anti-inflammatory profile.[8][13]
The inhibition of DHODH represents a validated and highly effective strategy for developing immunomodulatory drugs. The following diagram illustrates this critical pathway.
Caption: DHODH inhibition pathway by an isoxazole-based drug.
Synthetic Protocol: From Ester to Carboxamide Intermediate
This compound is an ideal starting material. However, to create pharmacologically relevant molecules, particularly those mimicking Leflunomide, the ethyl ester must first be converted to a carboxylic acid, which is then activated and coupled with a target amine. This two-part protocol details the synthesis of a versatile N-aryl carboxamide intermediate.
Part A: Saponification to 3,5-Dimethylisoxazole-4-carboxylic Acid
This initial step hydrolyzes the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide bond formation.
Materials & Reagents:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and Reflux Condenser
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).
-
Base Addition: Prepare a 2M aqueous solution of NaOH (1.5-2.0 eq) and add it to the ethanolic solution. The addition of a strong base is necessary to catalyze the nucleophilic acyl substitution, cleaving the ester bond.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC). Causality: Heating increases the reaction rate, ensuring complete hydrolysis of the sterically accessible ester.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the remaining aqueous residue in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH reaches ~2-3. Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.
Part B: Synthesis of N-(4-trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide
This procedure details the coupling of the synthesized carboxylic acid with 4-(trifluoromethyl)aniline, creating a direct analog to the core structure of Leflunomide.
Caption: General workflow for the synthesis of an N-aryl isoxazole carboxamide.
Materials & Reagents:
-
3,5-Dimethylisoxazole-4-carboxylic acid (from Part A)
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
4-(Trifluoromethyl)aniline
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Reaction vessel with reflux condenser, dropping funnel, and nitrogen inlet
Step-by-Step Procedure:
-
Acid Chloride Formation: To a dry reaction vessel under a nitrogen atmosphere, add 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) and toluene. Slowly add thionyl chloride (1.1-1.2 eq) dropwise at room temperature. Causality: The reaction is performed under an inert atmosphere to prevent hydrolysis of the highly reactive thionyl chloride and the resulting acid chloride intermediate.
-
Heating: Heat the mixture to 65-75°C and maintain for 2-3 hours until the evolution of HCl gas ceases. This step converts the carboxylic acid to the highly electrophilic acid chloride, priming it for reaction with the amine.[14][15]
-
Amine Addition: In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and a base such as sodium bicarbonate (1.5 eq) in a suitable solvent like toluene or ethyl acetate.[16][17]
-
Coupling Reaction: Cool the acid chloride solution to 0-5°C. Slowly add the aniline solution to the acid chloride solution while maintaining the temperature. Causality: The reaction is cooled to control its exothermic nature and prevent side reactions. The base (NaHCO₃) is crucial for scavenging the HCl byproduct generated during the N-acylation, driving the reaction to completion.[14]
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion (monitored by TLC), add water to the reaction mixture. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure N-(4-trifluoromethylphenyl)-3,5-dimethylisoxazole-4-carboxamide as a white crystalline solid.[14]
| Parameter | Reagent | Molar Eq. | Role |
| Part A | This compound | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 1.5 - 2.0 | Catalyst (Base) | |
| Hydrochloric Acid (HCl) | to pH 2-3 | Protonating Agent | |
| Part B | 3,5-Dimethylisoxazole-4-carboxylic acid | 1.0 | Intermediate |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.2 | Activating Agent | |
| 4-(Trifluoromethyl)aniline | 1.0 | Nucleophile | |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | Base (HCl Scavenger) | |
| Table 1: Summary of Key Reaction Components and Stoichiometry. |
Biological Evaluation: In Vitro Anti-Inflammatory Assay
To assess the anti-inflammatory potential of the newly synthesized compound, a robust and widely accepted in vitro model is the Lipopolysaccharide (LPS)-induced cytokine release assay using a macrophage cell line.[18][19] This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
Caption: Experimental workflow for the LPS-induced cytokine release assay.
Materials & Reagents:
-
RAW 264.7 murine macrophage cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized Isoxazole Compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA Kit
-
96-well microplate reader
Step-by-Step Procedure:
-
Cell Plating: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Compound Pre-treatment: Prepare serial dilutions of the synthesized isoxazole compound in culture media. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add the media containing the test compound (or vehicle control - DMSO) for 1 hour. Causality: Pre-incubation allows the compound to enter the cells and interact with its intracellular target prior to the inflammatory stimulus.
-
LPS Stimulation: Following pre-treatment, add LPS to each well (except for the unstimulated control group) to a final concentration of 100 ng/mL to 1 µg/mL.[18][21] LPS acts as a potent immunogenic trigger, activating the TLR4 signaling pathway and initiating a robust inflammatory response.[22]
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell-free supernatant.
-
ELISA Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.[20]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the TNF-α release).
| Treatment Group | Isoxazole Compound (µM) | LPS (100 ng/mL) | TNF-α Conc. (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | - | 45.2 ± 5.1 | - |
| Vehicle Control | 0 (DMSO) | + | 2850.6 ± 150.3 | 0% (Reference) |
| Test Compound | 0.1 | + | 2130.4 ± 125.8 | 25.3% |
| Test Compound | 1.0 | + | 1455.1 ± 98.2 | 48.9% |
| Test Compound | 10.0 | + | 512.7 ± 45.6 | 82.0% |
| Test Compound | 50.0 | + | 188.3 ± 20.1 | 93.4% |
| Table 2: Example Data from an In Vitro Anti-inflammatory Assay. Data are representative. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile chemical scaffold for the development of novel anti-inflammatory therapeutics. Its utility is demonstrated through straightforward synthetic routes to generate complex N-aryl carboxamides that can be tailored to inhibit key inflammatory targets like DHODH. The protocols provided herein offer a clear and validated pathway from chemical synthesis to biological evaluation, empowering researchers to efficiently explore this promising chemical space. Future work should focus on creating libraries of derivatives based on this core structure to optimize potency, improve selectivity, and develop multi-targeted agents that could offer superior efficacy in treating complex inflammatory and autoimmune diseases.[2][3]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 16. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 17. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ir.vistas.ac.in [ir.vistas.ac.in]
- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
Analytical methods for the characterization of Ethyl 3,5-dimethylisoxazole-4-carboxylate
An Application Guide: Comprehensive Analytical Characterization of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound (CAS No. 17147-42-1). Intended for researchers, analytical scientists, and drug development professionals, this guide outlines protocols for structural elucidation, purity assessment, and quantification. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation, drawing upon guidelines from the International Council for Harmonisation (ICH).
Introduction and Molecular Overview
This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole moieties are significant pharmacophores found in numerous biologically active compounds and approved drugs.[1] As such, this molecule serves as a critical building block in medicinal chemistry and drug discovery programs.[2][3] The precise and accurate characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, including active pharmaceutical ingredients (APIs).
This guide details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete profile of the molecule. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the chosen methods are fit for their intended purpose, a core principle of analytical method development and validation.[4]
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for selecting appropriate analytical conditions.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate | [5][6] |
| Synonyms | 3,5-Dimethylisoxazole-4-carboxylic Acid Ethyl Ester | [7] |
| CAS Number | 17147-42-1 | [5][6][7] |
| Molecular Formula | C₈H₁₁NO₃ | [5][6][7] |
| Molecular Weight | 169.18 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [5][7] |
| Boiling Point | 220 °C (at 760 mmHg) | [7] |
| Density | ~1.11 g/mL (at 20 °C) | [7] |
| Refractive Index | ~1.46 (at 20 °C) | [7] |
Integrated Analytical Workflow
A robust characterization strategy employs multiple orthogonal techniques to build a complete picture of the analyte. The following workflow illustrates the relationship between methods for structural confirmation and purity determination.
Caption: Integrated workflow for the characterization of the target molecule.
Part I: Structural Elucidation Techniques
The primary objective of this stage is the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule. Protocols for both proton (¹H) and carbon-13 (¹³C) NMR are provided. The characterization of isoxazole derivatives by NMR is a well-established method.[8][9][10][11]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Expected Data Interpretation:
-
¹H NMR (in CDCl₃):
-
~4.3 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester.
-
~2.7 ppm (singlet, 3H): -CH₃ group at position 3 of the isoxazole ring.
-
~2.5 ppm (singlet, 3H): -CH₃ group at position 5 of the isoxazole ring.
-
~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester.
-
-
¹³C NMR (in CDCl₃):
-
~164 ppm: Carbonyl carbon (C =O) of the ester.
-
~170 ppm, ~160 ppm, ~115 ppm: Three distinct signals for the carbons of the isoxazole ring.
-
~61 ppm: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.
-
~14 ppm: Methyl carbon (-O-CH₂-C H₃) of the ethyl ester.
-
~12 ppm, ~11 ppm: Two distinct signals for the methyl carbons attached to the isoxazole ring.
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, further confirming the identity.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet (see GC protocol below).
-
Instrument: A mass spectrometer capable of electron ionization (e.g., a GC-MS system).
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Expected Data Interpretation:
-
Molecular Ion (M⁺): A peak at m/z 169 , corresponding to the molecular weight of C₈H₁₁NO₃.[7]
-
Key Fragments: Look for characteristic fragments such as:
-
m/z 140: Loss of an ethyl group (-C₂H₅).
-
m/z 124: Loss of an ethoxy group (-OC₂H₅).
-
m/z 96: Fragment corresponding to the core dimethylisoxazole ring after ester cleavage.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]
Protocol: FT-IR Analysis
-
Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrument: An FT-IR spectrometer.
-
Acquisition Parameters:
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Expected Data Interpretation:
-
~2980 cm⁻¹: C-H stretching (alkane).
-
~1720 cm⁻¹: C=O stretching (strong band, characteristic of the ester).
-
~1600 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1450 cm⁻¹: C=C stretching of the isoxazole ring.
-
~1370 cm⁻¹: C-H bending (methyl groups).
-
~1200-1000 cm⁻¹: C-O stretching (strong bands for the ester and the isoxazole N-O bond).
Part II: Chromatographic Purity and Assay
Chromatographic methods are the gold standard for assessing the purity of a compound and quantifying it against a reference standard.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a versatile and widely used method for purity determination of isoxazole derivatives.[12]
Protocol: HPLC Purity Analysis
-
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 70 30 15 20 80 17 20 80 18 70 30 | 25 | 70 | 30 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Prepare a solution of ~0.5 mg/mL in the diluent.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
Gas Chromatography (GC)
Given the volatility of the compound, GC with Flame Ionization Detection (FID) is an excellent orthogonal technique for purity assessment. This method is often cited by suppliers for quality control.[5]
Protocol: GC Purity Analysis
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
-
Sample Preparation:
-
Solvent: Methylene Chloride or Ethyl Acetate.
-
Sample Concentration: Prepare a solution of ~1.0 mg/mL.
-
-
Analysis and Data Interpretation:
-
The purity is calculated using the area percent method, similar to HPLC.
-
Principles of Method Validation
For use in regulated environments, any analytical procedure must be validated to demonstrate its fitness for purpose.[13] The validation should be conducted according to ICH Q2(R2) guidelines.[14][15]
Caption: Logical flow for analytical method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[16][17] This is typically demonstrated by analyzing a placebo, stressed samples, and impurity-spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] A minimum of five concentrations are used to generate a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[16]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[16] This is typically evaluated during method development.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR, MS, and FT-IR provide definitive structural confirmation, while validated HPLC and/or GC methods are essential for accurate purity assessment and quantification. Adherence to the principles outlined in this guide will ensure the generation of reliable, reproducible, and scientifically sound data suitable for research, development, and quality control applications.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. B20642.88 [thermofisher.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 17147-42-1 | TCI AMERICA [tcichemicals.com]
- 8. ijcrt.org [ijcrt.org]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Green Synthesis Methods for Isoxazole Derivatives
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including COX-2 inhibitors, antibiotics, and anticancer drugs.[1][2][3] Traditional synthetic routes to this privileged heterocycle, however, often involve harsh reaction conditions, hazardous organic solvents, and multi-step processes with poor atom economy, presenting significant environmental and safety challenges.[4][5][6]
This guide provides a detailed overview and field-proven protocols for the green synthesis of isoxazole derivatives. By embracing the principles of sustainable chemistry, these methodologies offer significant advantages, including enhanced energy efficiency, the use of safer solvents, reduced reaction times, and simplified work-up procedures. We will explore several cutting-edge techniques that minimize environmental impact without compromising chemical efficiency or product yield.
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry leverages the power of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid—to create localized hot spots of extreme temperature and pressure.[6] This phenomenon dramatically accelerates reaction rates, enhances mass transfer, and often enables reactions to proceed under milder overall conditions, making it a powerful tool for green synthesis.[4][7]
Causality in Sonochemical Synthesis
The primary driver of sonochemistry's efficacy is not the direct interaction of ultrasound waves with molecules, but the physical effects of cavitation. The implosion of cavitation bubbles generates immense localized energy, which can break chemical bonds, generate reactive radical species, and increase the surface area of solid reagents or catalysts. This allows for rapid and efficient reactions, often in environmentally benign solvents like water, at ambient temperature.[4][8]
Protocol 1: One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones in Aqueous Media
This protocol details a multicomponent reaction (MCR) for synthesizing 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. MCRs are inherently green as they combine multiple starting materials in a single step, reducing waste and improving efficiency. This method is enhanced by ultrasound and utilizes a biodegradable organic acid catalyst in water.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Pyruvic acid (5 mol%)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 47 kHz, 90 W)
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and pyruvic acid (0.05 mmol).
-
Add 10 mL of deionized water to the flask to act as the reaction medium.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture for efficient energy transfer.
-
Irradiate the mixture with ultrasound at room temperature. Reaction times are typically short, ranging from 20 to 35 minutes.[4]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate from the aqueous solution.
-
Collect the precipitate via vacuum filtration and wash thoroughly with cold water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazol-5(4H)-one derivative.
Self-Validation: The use of water as a solvent and a biodegradable catalyst like pyruvic acid aligns with green chemistry principles.[4] The high yields and short reaction times achieved under sonication, compared to conventional heating, validate the efficiency of this method. The catalyst's reusability can be tested over multiple cycles without a significant drop in activity.
Caption: Workflow for ultrasound-assisted multicomponent synthesis.
Comparative Data: Ultrasound vs. Conventional Heating
| Aldehyde Derivative | Method | Catalyst | Time | Yield (%) | Reference |
| Benzaldehyde | Ultrasound | Pyruvic Acid | 25 min | 92% | [4] |
| 4-Chlorobenzaldehyde | Ultrasound | Itaconic Acid | 15 min | 95% | [4] |
| 4-Chlorobenzaldehyde | Conventional (100°C) | Itaconic Acid | 3 h | 90% | [4] |
| 2-Methoxybenzaldehyde | Ultrasound | Vitamin B1 | 30 min | 92% | [6][8] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions in the reaction mixture to absorb microwave energy efficiently, leading to rapid and uniform heating.[1][9] This technique dramatically reduces reaction times from hours or days to minutes, often improving product yields and minimizing the formation of byproducts compared to conventional heating methods.[1][9]
Causality in Microwave Synthesis
The core principle is dielectric heating. When subjected to a microwave field, polar molecules continuously reorient themselves to align with the oscillating electric field. This rapid rotation generates significant intermolecular friction, resulting in a swift and homogenous increase in temperature throughout the bulk of the reaction medium. This avoids the localized overheating common with conventional surface heating, leading to cleaner reactions.[10]
Protocol 2: Synthesis of Isoxazoles from Chalcones
This protocol describes the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride under microwave irradiation. This is a robust method for preparing a variety of 3,5-disubstituted isoxazole derivatives.[1][11]
Materials:
-
Substituted Chalcone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Ethanol (15 mL)
-
Microwave reactor with a sealed vessel system
Step-by-Step Procedure:
-
Place the substituted chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) into a microwave-safe reaction vessel.
-
Add ethanol (15 mL) as the solvent. Ethanol is an excellent solvent for this purpose due to its polarity, which allows for efficient absorption of microwave energy.
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Irradiate the mixture for a short duration, typically 2-5 minutes, at a controlled temperature (e.g., 80-100°C).[11] The specific power and time will depend on the reactor and substrates used.
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and treat with ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to achieve high purity.
Self-Validation: The protocol's trustworthiness is established by comparing the results with conventional heating methods. Microwave synthesis consistently shows a drastic reduction in reaction time (minutes vs. hours) and often an increase in yield, validating its efficiency.[1][9]
Caption: Workflow for microwave-assisted isoxazole synthesis.
Comparative Data: Microwave vs. Conventional Methods
| Reaction Type | Method | Time | Yield | Byproducts | Reference |
| 3-Component Coupling | Microwave | 30 min | Moderate to Good | Minimized | [9] |
| 3-Component Coupling | Conventional | Several Days | Lower | Furoxan oxides | [9] |
| Chalcone Cyclization | Microwave | 2.5 min | 72% | Low | [11] |
| Chalcone Cyclization | Conventional | 6 h | Not specified | Not specified |
Mechanochemical Synthesis (Ball-Milling)
Mechanochemistry represents a paradigm shift in green synthesis by performing reactions in the absence of bulk solvents.[12] Chemical transformations are induced by the direct absorption of mechanical energy from grinding or milling, which can break bonds, increase reactive surface areas, and promote solid-state diffusion.[13][14]
Protocol 3: Catalyst-Free Mechanochemical Synthesis of Trisubstituted Isoxazoles
This method details the 1,3-dipolar cycloaddition between N-hydroxybenzimidoyl chlorides and β-enamino carbonyl compounds under solvent-free ball-milling conditions.[14][15] The absence of both a catalyst and a solvent makes this an exceptionally green and atom-economical process.
Materials:
-
N-hydroxybenzimidoyl chloride (1 mmol)
-
β-enamino carbonyl compound (1 mmol)
-
Ball mill (mixer mill or planetary mill) with stainless steel or zirconia grinding jars and balls.
Step-by-Step Procedure:
-
Place the N-hydroxybenzimidoyl chloride (1 mmol), the β-enamino carbonyl compound (1 mmol), and the grinding balls into the grinding jar.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 15-30 Hz) for 20-60 minutes.[15] The optimal time and frequency may vary depending on the specific reactants and milling equipment.
-
After milling, carefully open the jar in a fume hood.
-
The resulting solid is the crude product. In many cases, the reaction goes to completion with high purity, minimizing the need for complex purification steps.
-
If required, the product can be purified by washing with a minimal amount of a suitable solvent or by column chromatography.
Self-Validation: This protocol is self-validating through its operational simplicity and high efficiency. The reaction proceeds rapidly at room temperature without the need for external heating or solvents, and the yields are often high.[15] The elimination of solvent waste is a key indicator of its green credentials.
Caption: Workflow for solvent-free mechanochemical synthesis.
Synthesis in Green Solvents: Deep Eutectic Solvents (DES)
Deep eutectic solvents (DES) are emerging as highly effective and environmentally friendly reaction media.[16] They are typically formed from a mixture of a hydrogen bond donor (e.g., glycerol) and a hydrogen bond acceptor (e.g., a quaternary ammonium salt or, in this case, an inorganic base), resulting in a liquid with a melting point significantly lower than that of its individual components. DES are often biodegradable, non-toxic, and inexpensive.[16][17]
Protocol 4: Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitriles in a Glycerol/K2CO3 DES
This protocol describes an efficient, one-pot synthesis of functionalized isoxazoles at room temperature using a DES as both the solvent and the catalyst.[16][17]
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Glycerol
-
Potassium Carbonate (K2CO3)
Step-by-Step Procedure:
-
Prepare the DES: In a flask, mix glycerol and potassium carbonate in a 4:1 molar ratio. Stir the mixture gently until a clear, homogeneous liquid is formed. This is your catalytic reaction medium.[16]
-
Combine Reactants: To the prepared DES, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-120 minutes.[16]
-
Work-up: Upon completion (monitored by TLC), add water to the reaction mixture. The product will precipitate out of the aqueous phase.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The DES remains in the aqueous filtrate and can potentially be recovered and reused.
-
The resulting 5-amino-isoxazole-4-carbonitriles are often obtained in high yield and purity.[16]
Self-Validation: The green nature of this protocol is validated by its use of a biodegradable, low-cost DES at room temperature. The high yields (70-94%) and short reaction times demonstrate the efficiency of the DES as a catalytic medium.[16]
References
- 1. abap.co.in [abap.co.in]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 10. nveo.org [nveo.org]
- 11. zenodo.org [zenodo.org]
- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aminer.org [aminer.org]
- 16. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Introduction: Ethyl 3,5-dimethylisoxazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while well-established, often yields a crude product contaminated with starting materials, isomers, and reaction byproducts. Achieving high purity (>98%) is critical for subsequent synthetic steps and ensuring the integrity of final compounds. This guide provides a comprehensive, field-tested framework for troubleshooting the purification of this important intermediate. We will delve into the causality behind common purification challenges and offer robust, validated protocols to overcome them.
Section 1: Initial Assessment of the Crude Product
Before attempting any purification, a preliminary analysis of the crude material is essential. This initial assessment will inform the most effective purification strategy. The physical properties of the pure compound are your benchmark.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~220 °C (atm) | |
| 71-72 °C @ 0.5 mmHg | [2] | |
| Density | ~1.11 g/mL at 20-25 °C | |
| Refractive Index | ~1.46 @ 20 °C | |
| Purity (Commercial) | >97-98% (GC) | [1] |
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): A quick TLC analysis is the most valuable first step. It provides a visual representation of the number of components in your crude mixture.
-
Recommended System: Start with 20-30% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm) and consider staining with potassium permanganate to visualize non-UV active impurities.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance): If possible, take a quick ¹H NMR of the crude product. This can help identify major impurities, such as residual solvents or unreacted starting materials, and confirm the presence of your desired product. The two methyl singlets for the product should be distinct.
Section 2: Troubleshooting the Purification Process
This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.
Aqueous Workup & Extraction Issues
Q1: An intractable emulsion has formed during my liquid-liquid extraction. How can I break it?
A1: Emulsions are common when residual bases (like triethylamine from the synthesis) or fine particulates are present.[3]
-
Causality: Emulsions are stabilized by substances that lower the interfacial tension between the aqueous and organic layers. Vigorous shaking exacerbates the problem.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool.
-
Change Solvent: In extreme cases, adding a small amount of a different organic solvent (e.g., diethyl ether if you are using ethyl acetate) can alter the phase dynamics and break the emulsion.
-
Q2: My crude product is acidic/basic upon testing with pH paper, and TLC shows baseline streaking. What is the cause?
A2: This indicates the presence of acidic or basic impurities, which can interfere significantly with chromatographic purification. A common synthesis procedure involves triethylamine, which must be thoroughly removed.[4]
-
Causality: Basic impurities like triethylamine or acidic impurities like the hydrolyzed carboxylic acid will interact strongly with silica gel, causing severe tailing or streaking on TLC and poor separation during column chromatography.
-
Troubleshooting Steps:
-
Acid Wash: Perform a wash with dilute hydrochloric acid (e.g., 1M HCl) to protonate and extract residual amine bases into the aqueous layer.[4] Check the aqueous layer with pH paper to ensure it remains acidic.
-
Base Wash: Follow with a wash using a weak base like 5% aqueous sodium bicarbonate or sodium hydroxide to remove any acidic impurities, such as unreacted ethyl acetoacetate or the hydrolyzed product, 3,5-dimethylisoxazole-4-carboxylic acid.[4][5]
-
Final Brine Wash: Always conclude with a brine wash to remove residual water and minimize the amount of dissolved water in the organic phase before drying.
-
Column Chromatography Issues
Q3: How do I select the optimal solvent system (eluent) for flash column chromatography?
A3: The ideal eluent should provide good separation between your product and impurities, with the product having a retention factor (Rf) of 0.25-0.35 on a TLC plate for optimal column separation.[3]
-
Causality: The separation on silica gel is based on polarity. The eluent competes with the compounds for binding sites on the polar silica gel. A more polar eluent will move compounds faster up the plate (and down the column).
-
Methodology:
-
Start with a Standard System: For an ester of this type, a mixture of Ethyl Acetate (EtOAc) and Hexanes is the industry standard.[6]
-
TLC Screening: Run several TLC plates with varying ratios of EtOAc/Hexanes (e.g., 10%, 20%, 30%, 40% EtOAc).
-
Optimize:
-
If the product spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the percentage of EtOAc.
-
If the product spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the percentage of EtOAc.
-
-
Target Rf: Aim for an Rf of 0.25-0.35. This provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly and co-eluting with impurities.
-
Table 2: Recommended Starting Eluent Systems for TLC Analysis
| Polarity of Impurities | Suggested Starting System | Rationale |
| Non-polar | 10% EtOAc in Hexanes | Separates the product from less polar byproducts. |
| Moderately polar | 20-30% EtOAc in Hexanes | A good general-purpose system for this compound.[6] |
| Highly polar | 50% EtOAc in Hexanes or 5% Methanol in Dichloromethane | For separating the product from very polar impurities that stick to the baseline.[6] |
Q4: My compound is smearing/tailing down the column, leading to mixed fractions. Why is this happening?
A4: Tailing is a classic sign of an issue with the compound's interaction with the silica gel or improper column packing/loading.
-
Causality & Solutions:
-
Acidic/Basic Impurities: As mentioned in Q2, residual acids or bases are a primary cause. Ensure the workup was thorough. If the issue persists, you can add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds), though this should be a last resort.
-
Overloading the Column: Too much crude material for the column size will exceed the separation capacity of the silica gel. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Poor Sample Loading: The initial band of the sample applied to the column must be as narrow as possible. Dissolve the crude product in a minimal amount of eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[3] This prevents the sample from channeling down the column in solution.
-
Inappropriate Solvent: Using a solvent in which the compound is too soluble for sample loading can cause the initial band to be too wide.
-
Vacuum Distillation Issues
Q5: My product is turning dark brown or black upon heating for vacuum distillation. What's wrong?
A5: Discoloration and decomposition are typically caused by excessive heat or the presence of non-volatile, heat-sensitive impurities. One source explicitly warns that distillation can cause discoloration.[4]
-
Causality: The isoxazole ring, while aromatic, can be sensitive to high temperatures, especially if acidic or basic impurities are present to catalyze decomposition.
-
Troubleshooting Steps:
-
Improve the Vacuum: The single most important factor is achieving a lower pressure. A better vacuum lowers the boiling point, reducing the thermal stress on the compound. Check all seals, use high-vacuum grease, and ensure your pump is in good working order.
-
Pre-Purify: Do not distill crude material containing non-volatile impurities. Pass the crude product through a short plug of silica gel with an appropriate solvent (e.g., 30% EtOAc/Hexanes) to remove baseline impurities before distillation. This "rough" purification can vastly improve the outcome of the distillation.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path distillation) apparatus is ideal. It minimizes the residence time of the compound at high temperatures.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most likely isomeric impurity, and how can I detect it?
A: Depending on the synthetic route, the regioisomeric ethyl 5-methylisoxazole-4-carboxylate or ethyl 3-methylisoxazole-4-carboxylate can be a significant impurity.[7][8] These isomers often have very similar polarities, making them difficult to separate by standard chromatography. High-resolution GC or HPLC is the most reliable method for detection and quantification.[8] Careful ¹H NMR analysis may also reveal the presence of the isomer, though signals can overlap.
Q: My final product is a pale yellow liquid, but the literature says it should be colorless. Is it pure?
A: A pale yellow color is common and often acceptable for use in subsequent reactions.[1] It typically arises from minor, highly conjugated impurities that are difficult to remove completely. If GC or NMR analysis shows >98% purity, the color is usually not a concern. If a completely colorless product is required, treatment with activated carbon followed by filtration through Celite® prior to the final purification step can sometimes remove these color bodies.
Q: Can I avoid column chromatography altogether?
A: Possibly, if the crude product is of sufficient quality. A strategy combining a thorough aqueous workup (as described in Q2) followed by high-vacuum distillation can yield a product of >95-97% purity.[4] This is often sufficient for many applications. However, for the highest purity required in pharmaceutical development, flash chromatography is generally indispensable for removing closely-eluting impurities.
Q: How should I store the purified this compound?
A: The compound is an ester and is generally stable. However, to prevent slow hydrolysis over time, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. Refrigeration (<15°C) is recommended for long-term storage.
Section 4: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and pack it with silica gel (230-400 mesh) as a slurry in the chosen eluent (e.g., 15% EtOAc in Hexanes). Ensure the packing is uniform and free of air bubbles.[3]
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (~2-3 mL). Add 2-3 g of silica gel to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Application: Carefully layer the silica-adsorbed sample onto the top of the packed column, creating a flat, narrow starting band. Gently add a small layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the eluent. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC. The product, this compound, is UV active.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.
Protocol 2: High-Vacuum Distillation
-
Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all joints.
-
Charge the Flask: Add the crude (or column-purified) material to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly to a warm liquid.
-
Heating: Once a stable high vacuum (<1 mmHg) is achieved, begin gently heating the distillation flask in a heating mantle or oil bath while stirring.
-
Collection: The product will begin to distill. Collect the fraction that boils at a stable temperature (lit. bp 71-72 °C @ 0.5 mmHg).[2] Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a dark residue remains. Allow the apparatus to cool completely before releasing the vacuum to prevent cracking the glassware.
Section 5: Visualization of the Purification Workflow
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. This compound, 97% 2.5 g | Request for Quote [thermofisher.com]
- 2. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and ensure the highest purity of your final product.
I. Overview of the Synthesis and Common Challenges
The synthesis of this compound is a cornerstone reaction for the creation of a variety of pharmaceutical intermediates. The most prevalent synthetic route involves the condensation of ethyl acetoacetate with hydroxylamine. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can impact yield and purity. The primary challenges researchers face include:
-
Formation of Isomeric Impurities: The most common issue is the lack of complete regioselectivity during the cyclization step, leading to the formation of the undesired ethyl 5-methyl-3-acetylisoxazole-4-carboxylate isomer.
-
Incomplete Cyclization: The reaction can stall at the intermediate oxime stage, resulting in contamination of the final product.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under certain pH conditions, leading to the corresponding carboxylic acid.
-
Self-Condensation of Starting Materials: Under basic conditions, ethyl acetoacetate can undergo self-condensation, creating a complex mixture of byproducts.
This guide will provide a detailed analysis of these issues, their mechanistic origins, and practical strategies for their mitigation.
II. Mechanistic Insights into Byproduct Formation
A thorough understanding of the reaction mechanism is critical for effective troubleshooting. The reaction between ethyl acetoacetate and hydroxylamine proceeds through a series of equilibria, and the final product distribution is highly sensitive to the reaction conditions.
The initial step is the nucleophilic attack of hydroxylamine on one of the carbonyl groups of ethyl acetoacetate to form a carbinolamine intermediate. This is followed by dehydration to form an oxime intermediate. The subsequent intramolecular cyclization is the key step where regioselectivity is determined.
Caption: Reaction pathways in the synthesis of this compound.
As illustrated, the cyclization of the oxime intermediate can proceed via two distinct pathways, leading to the desired product or its isomer. The regiochemical outcome is dictated by which carbonyl group the hydroxyl group of the oxime attacks.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
FAQ 1: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer: The formation of the isomeric byproduct, ethyl 5-methyl-3-acetylisoxazole-4-carboxylate, is a common problem and is primarily influenced by the pH and temperature of the reaction.
-
pH Control: The pH of the reaction medium is a critical factor in directing the cyclization pathway. Acidic conditions tend to favor the formation of the desired 3,5-dimethylisoxazole isomer.[1] This is because protonation of the carbonyl oxygen of the acetyl group makes it more electrophilic and susceptible to nucleophilic attack by the oxime hydroxyl group. In contrast, neutral or basic conditions can lead to a mixture of isomers. It is recommended to maintain a pH between 4 and 5 for optimal regioselectivity.
-
Temperature Management: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is the desired this compound. Running the reaction at temperatures between 0 and 10°C can significantly reduce the formation of the isomeric impurity.[2]
-
Order of Addition: Slowly adding the hydroxylamine solution to the ethyl acetoacetate solution can help to maintain a low concentration of the nucleophile and favor the desired reaction pathway.
FAQ 2: I am observing a significant amount of unreacted oxime intermediate in my crude product. How can I drive the cyclization to completion?
Answer: The presence of the uncyclized oxime intermediate indicates that the reaction has not gone to completion. Several factors can contribute to this issue:
-
Reaction Time: The cyclization step can be slow, especially at lower temperatures. Increasing the reaction time may be necessary to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Acid Catalyst: The presence of a catalytic amount of a mild acid can facilitate the dehydration and cyclization steps. Acetic acid is a commonly used catalyst for this purpose.
-
Water Removal: The cyclization step involves the elimination of a water molecule. In some cases, the presence of excess water can inhibit the reaction. While the reaction is often carried out in an aqueous medium, ensuring that the concentration of reactants is sufficiently high can help to drive the equilibrium towards the product.
FAQ 3: My product yield is low, and I suspect hydrolysis of the ester group. How can I prevent this?
Answer: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, particularly if the reaction is run under strongly acidic or basic conditions for an extended period.[1]
-
pH Control: As mentioned previously, maintaining a mildly acidic pH (4-5) is beneficial for regioselectivity and also helps to minimize ester hydrolysis. Strong acids should be avoided.
-
Work-up Procedure: During the work-up, it is important to neutralize the reaction mixture carefully. Washing the organic extract with a saturated sodium bicarbonate solution can remove any acidic impurities. However, prolonged exposure to the basic solution should be avoided.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. Therefore, keeping the reaction and work-up temperatures as low as practically possible is advisable.
IV. Purification of this compound
Effective purification is essential to obtain a high-purity final product. The choice of purification method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities, including the isomeric byproduct.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Comments |
| Ethanol/Water | The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly. |
| Hexane/Ethyl Acetate | This solvent system is effective for removing more polar impurities. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Isopropanol | A good single-solvent system for recrystallization. |
Column Chromatography
If the crude product contains a significant amount of the isomeric byproduct or other impurities with similar solubility, column chromatography may be necessary.
Table 2: Recommended Conditions for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) |
| Silica Gel (230-400 mesh) | A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from its isomer. |
V. Experimental Protocols
The following is a general protocol for the synthesis of this compound, incorporating the best practices discussed in this guide.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.
-
Cool the ethyl acetoacetate solution to 0-5°C in an ice bath.
-
Slowly add the hydroxylamine/sodium acetate solution to the ethyl acetoacetate solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as described in Section IV.
Caption: A logical workflow for the purification of this compound.
VI. Conclusion
The synthesis of this compound, while a common and valuable reaction, requires careful control of reaction conditions to minimize the formation of byproducts and maximize yield and purity. By understanding the underlying reaction mechanism and implementing the troubleshooting strategies outlined in this guide, researchers can overcome the common challenges associated with this synthesis. The key takeaways are the critical importance of pH and temperature control to ensure high regioselectivity in the cyclization step. With careful execution and purification, a high-quality product suitable for further applications in pharmaceutical development can be reliably obtained.
VII. References
-
McMurry, J. E. Organic Syntheses1973 , 53, 59. URL: --INVALID-LINK--
-
Qiu, R.; Luo, G.; Li, X.; Zheng, F.; Li, H.; Zhang, J.; You, Q.; Xiang, H. Bioorganic & Medicinal Chemistry Letters. URL: --INVALID-LINK--
-
BenchChem Technical Support Team. Technical Support Center: Synthesis of Isoxazole-5-carboxylates. 2025 . URL: --INVALID-LINK--
-
Ghosh, A. K. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent US20030139606A1, July 24, 2003. URL: --INVALID-LINK--
References
Technical Support Center: Crystallization of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Welcome to the technical support center for the crystallization of Ethyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. As a key intermediate in various synthetic pathways, the purity and crystalline form of this compound are critical for downstream applications. This resource combines theoretical principles with practical, field-proven insights to address common challenges encountered during its crystallization.
Troubleshooting Guide: From Reluctant Solutions to Crystalline Solids
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My compound has "oiled out" upon cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution becomes highly supersaturated at a temperature above the melting point of the solute in the solvent system. For this compound, which is a liquid at room temperature, this can be particularly prevalent if the incorrect solvent or cooling rate is used. The resulting oil may solidify into an amorphous solid or a poorly defined crystalline mass, which is often impure.
Causality and Remediation:
-
High Supersaturation: Rapid cooling often leads to a sudden and high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Reheat the solution until the oil redissolves completely. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, promoting the gradual formation of crystals.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility may drop too sharply with a decrease in temperature.
-
Solution: Select a solvent with a lower boiling point, or use a co-solvent system. Adding a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot, dissolved solution can gently induce crystallization.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.
-
Solution: If impurities are suspected, consider a preliminary purification step such as passing the crude material through a short plug of silica gel.
-
Q2: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal acts as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If nucleation induction fails, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool again.
-
Add an Anti-solvent: As mentioned previously, the controlled addition of a miscible solvent in which your compound is insoluble can induce precipitation.
-
-
Lower the Temperature: For some solvent systems, a lower temperature may be required to decrease solubility sufficiently. Consider using a cooling bath with a lower temperature than a standard ice bath.
Q3: The crystallization process resulted in a very low yield. How can I improve the recovery of my product?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
Strategies for Yield Improvement:
-
Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the crude product is key. Excess solvent will lead to a greater amount of dissolved product at lower temperatures.
-
Sufficient Cooling: Ensure the crystallization mixture is thoroughly cooled for an adequate amount of time to maximize the precipitation of the product.
-
Second Crop Crystallization: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating some of the solvent and cool the solution again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity than the first.
-
Solvent Choice: The solubility profile of your compound in the chosen solvent is critical. A solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures is ideal.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given that this compound is an ester with some polarity, a range of solvents can be considered. A systematic approach to solvent selection is recommended.
Solvent Selection Protocol:
-
Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.
-
Qualitative Solubility Profile: Based on the ester and isoxazole functionalities, a qualitative solubility profile can be predicted:
-
Good Solvents (likely soluble at room temperature): Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).
-
Moderate Solvents (likely soluble when hot, less soluble when cold): Ethanol, Methanol, Isopropanol, Toluene.
-
Poor Solvents (likely insoluble): Hexanes, Heptane, Water.
-
-
Mixed Solvent Systems: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is insoluble (an "anti-solvent"). Common pairs include Ethyl Acetate/Hexanes or Ethanol/Water. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a few drops of the "good" solvent to redissolve the precipitate and allow to cool slowly.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability for Recrystallization |
| Hexane/Heptane | Non-polar | Low | Low to Moderate | Good as an anti-solvent |
| Toluene | Non-polar | Moderate | High | Potentially good |
| Diethyl Ether | Low | High | High | Poor |
| Dichloromethane | Polar aprotic | High | High | Poor |
| Ethyl Acetate | Polar aprotic | High | High | Good in a mixed system |
| Acetone | Polar aprotic | High | High | Poor |
| Isopropanol | Polar protic | Moderate | High | Good |
| Ethanol | Polar protic | Moderate | High | Good |
| Methanol | Polar protic | Moderate | High | Good |
| Water | Polar protic | Very Low | Very Low | Good as an anti-solvent |
Q2: What are the likely impurities in my sample and how do they affect crystallization?
A2: Impurities can originate from the starting materials, by-products, or residual reagents from the synthesis. A common synthesis of isoxazole esters involves the reaction of a β-ketoester (like ethyl acetoacetate) with hydroxylamine, or related multi-step syntheses.[1][2][3]
Potential Impurities and Their Impact:
-
Unreacted Starting Materials: Residual ethyl acetoacetate or other starting materials can inhibit crystal growth and lead to the formation of an impure oil.
-
Residual Base: If a base such as triethylamine was used in the synthesis, its presence can interfere with crystallization. Triethylamine can sometimes form salts that may precipitate or inhibit the desired crystallization.[4][5]
-
Isomeric Byproducts: Depending on the synthetic route, isomeric isoxazoles can be formed, which may co-crystallize or disrupt the crystal lattice of the desired product.[6]
-
Water: The presence of water can significantly alter the solubility profile of the compound in organic solvents and may need to be removed before crystallization.
Q3: How can I be sure my final product is pure?
A3: The purity of your crystalline product should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify the presence of any impurities.
-
Gas Chromatography (GC): Given the compound's volatility, GC is an excellent method for assessing purity.
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.
-
Anti-solvent Addition: Slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Cooling in an ice bath can be used to improve the yield.
-
Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine vapor-induced cyclization reaction in cocrystals leading to cocrystal-to-polycrystal transformation - East China Normal University [pure.ecnu.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability and degradation of Ethyl 3,5-dimethylisoxazole-4-carboxylate under different conditions
Welcome to the technical support guide for Ethyl 3,5-dimethylisoxazole-4-carboxylate (CAS No. 17147-42-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct light. A standard laboratory refrigerator (2-8 °C) is recommended. While the 3,5-disubstituted isoxazole ring is generally robust, the ester functionality and the inherent photoreactivity of the isoxazole ring necessitate careful handling to prevent unintentional degradation.[1][2] Always handle the material under an inert atmosphere (e.g., nitrogen or argon) for transfers, especially if it will be stored for extended periods after the container is opened.
Q2: I'm having trouble dissolving the compound for my aqueous-based assay. It precipitates when I dilute my DMSO stock solution. What can I do?
A2: This is a common issue with organic compounds that have limited aqueous solubility.[3] Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out."
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Use a Co-solvent: If your experimental system permits, using a small percentage of an organic co-solvent like ethanol or acetonitrile in your final aqueous medium can improve solubility.
-
Incremental Dilution: Add the DMSO stock to your aqueous buffer slowly while vortexing or stirring vigorously. This can prevent localized high concentrations that lead to precipitation.
-
Formulation Aids: Consider the use of surfactants or cyclodextrins if compatible with your downstream application, though this will require validation to ensure they do not interfere with your experiment.
Q3: What are the primary degradation pathways I should be aware of for this molecule?
A3: Based on the structure, there are two principal points of vulnerability: the isoxazole ring itself and the ethyl ester side chain.
-
Photodegradation: The isoxazole ring is susceptible to cleavage under UV light. The weak N-O bond can break, leading to a ring-rearrangement cascade.[4][5]
-
Hydrolysis: The ethyl ester group is prone to hydrolysis under both acidic and basic conditions, which will yield the corresponding carboxylic acid.[6]
-
Oxidative Degradation: While the 3,5-disubstituted isoxazole ring is relatively stable to oxidation, aggressive oxidative conditions can force degradation.[1]
Troubleshooting Guide: Degradation Issues
Q4: My assay results are inconsistent, and I suspect my compound is degrading upon exposure to ambient lab light. What is happening chemically, and how can I mitigate this?
A4: Your suspicion is likely correct. Isoxazoles are known to be photoreactive.[4]
The Mechanism: Exposure to UV light, particularly wavelengths around 254 nm, can induce the cleavage of the weak N-O bond within the isoxazole ring.[2][5] This leads to the formation of a high-energy azirine intermediate, which can then rearrange to form an oxazole or react with other nucleophiles present in the solution.[4] This isomerization alters the compound's structure, which will certainly impact its biological activity and analytical profile.
Preventative Measures:
-
Use Amber Glassware: Always store and handle the compound and its solutions in amber vials or flasks to block UV light.
-
Work Under Yellow Light: If possible, perform experimental manipulations in a room with yellow safety lights, which filter out lower-wavelength UV radiation.
-
Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to any light source before use.
Diagram 1: Postulated Photodegradation Pathway
Caption: UV light can cause isoxazole ring cleavage and rearrangement.
Q5: I ran a reaction in a basic aqueous solution and my post-reaction analysis (LC-MS) shows a new major peak with a mass 28 Da lower than my starting material. What is this new compound?
A5: You are observing the hydrolysis of the ethyl ester.
The Mechanism: The ethyl ester (-COOCH₂CH₃) is readily hydrolyzed under basic conditions (saponification) to form a carboxylate salt.[6] Upon acidic workup or analysis in a mobile phase with an acidic modifier (like formic acid), this salt is protonated to the carboxylic acid (-COOH). The mass difference of 28 Da corresponds to the loss of an ethyl group (C₂H₅, mass ≈ 29) and the gain of a proton (H, mass ≈ 1), resulting in a net change of -28 Da. The same hydrolysis can occur under acidic conditions, though it is often slower.
Identity of Degradant: 3,5-dimethylisoxazole-4-carboxylic acid.
Diagram 2: Ester Hydrolysis Pathway
Caption: The ethyl ester can hydrolyze to a carboxylic acid.
Protocols for Stability Assessment
Q6: How can I systematically evaluate the stability of this compound? Can you provide a protocol for forced degradation studies?
A6: Certainly. A forced degradation study, also known as stress testing, is essential for understanding a compound's intrinsic stability.[7] It helps identify potential degradants and develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation; over-stressing can lead to unrealistic degradation profiles.[8][9]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-12 hours (base hydrolysis is typically faster).[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80 °C for 72 hours.[10]
-
Photolytic Degradation: Expose 1 mL of the stock solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. An LC-MS/MS method is required for the structural elucidation of unknown degradants.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify and characterize any significant degradation products.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Expected Degradant/Pathway |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temp to 80 °C | 3,5-dimethylisoxazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temp | 3,5-dimethylisoxazole-4-carboxylic acid |
| Oxidation | 3-30% H₂O₂ | Room Temp | Potential for ring opening or side-chain oxidation |
| Thermal | Dry Heat | 80 °C | General decomposition |
| Photolytic | UV/Vis Light (ICH Q1B) | Ambient Temp | Isoxazole ring rearrangement to oxazole derivative[4] |
Diagram 3: Workflow for a Forced Degradation Study
Caption: Systematic workflow for conducting a forced degradation study.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Side reactions to avoid when working with Ethyl 3,5-dimethylisoxazole-4-carboxylate
Welcome to the technical support center for Ethyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges associated with this versatile building block. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the success of your synthetic routes.
Introduction: Understanding the Reactivity Landscape
This compound is a stable, five-membered aromatic heterocyclic compound. The isoxazole ring is generally robust against many oxidizing agents, as well as moderate acidic or basic conditions.[1] However, the stability of the N-O bond, the reactivity of the ester, and the potential for decarboxylation of its corresponding acid create a landscape where specific conditions can lead to undesired side reactions. This guide will address the most common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
Issue 1: Unintended Isoxazole Ring Opening During Ester Hydrolysis
Question: I am trying to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid using sodium hydroxide. However, I am seeing low yields and multiple byproducts in my analysis. What is happening and how can I prevent it?
Answer:
This is a classic case of a desired reaction (ester hydrolysis) competing with a significant side reaction (isoxazole ring opening). While the ester saponification requires basic conditions, the isoxazole ring itself is susceptible to cleavage under the same conditions, particularly with prolonged reaction times or elevated temperatures.
Causality and Mechanism:
The isoxazole ring's stability is compromised under basic conditions. Base-catalyzed ring opening is a known decomposition pathway for isoxazoles, leading to the formation of various open-chain products.[2] For instance, the related drug leflunomide readily undergoes isoxazole ring opening at a basic pH of 10.0.[2] The initial saponification of the ester is generally fast. However, if the resulting carboxylate is left in the basic solution, the ring can be attacked, leading to cleavage of the weak N-O bond and subsequent rearrangement.
dot
Caption: Fig. 1: Competing reactions during basic hydrolysis.
Recommended Protocol for Clean Hydrolysis:
This protocol is designed to minimize the exposure time of the isoxazole ring to the basic medium, thereby favoring saponification over ring degradation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1 v/v).[3]
-
Base Addition: At room temperature, add a 5N aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).[3]
-
Monitoring: Stir the reaction and monitor its progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8 hours at room temperature.[3] Do not heat the mixture to accelerate the reaction, as this will promote ring opening.
-
Work-up (Immediate): As soon as the starting material is consumed, immediately proceed to the work-up. Remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification: Carefully acidify the remaining aqueous solution to a pH of ~2 with 6N hydrochloric acid (HCl). This will protonate the carboxylate and precipitate the desired carboxylic acid.[3]
-
Isolation: Filter the precipitated white solid, wash with cold water to remove inorganic salts, and dry thoroughly.[3]
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Temperature | Often heated | Room Temperature | Avoids thermal degradation and base-catalyzed ring opening. |
| Reaction Time | Can be overnight | Monitored (typically < 8h) | Minimizes exposure of the product to harsh basic conditions.[3] |
| Work-up | Delayed | Immediate upon completion | Prevents post-reaction degradation of the desired product. |
Issue 2: Ring Cleavage Under Reductive Conditions
Question: I am performing a reaction on a substrate that contains the this compound moiety. My reaction involves catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel). I am observing the disappearance of my starting material but not the formation of my expected product. What is the likely side reaction?
Answer:
The N-O bond in the isoxazole ring is highly susceptible to reductive cleavage. This is a well-documented transformation and is often used synthetically to produce β-amino enones.[1][4][5] If your goal is to reduce another functional group on your molecule while preserving the isoxazole, standard catalytic hydrogenation methods are generally not suitable.
Causality and Mechanism:
Catalysts like Raney Nickel, Palladium, or Platinum readily facilitate the hydrogenolysis of the weak N-O bond.[4] This ring opening is often clean and high-yielding, converting the isoxazole into a β-amino enone.[4][5] Similarly, other reducing agents like Molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can also effect this transformation.[5][6]
dot
Caption: Fig. 2: Reductive ring opening of the isoxazole core.
Troubleshooting & Avoidance Strategies:
-
Alternative Reducing Agents: If you need to perform a reduction elsewhere in the molecule (e.g., a nitro group to an amine), consider using chemoselective reducing agents that are less likely to attack the N-O bond. Options might include transfer hydrogenation under specific conditions or using reagents like sodium dithionite, although compatibility must be tested on a case-by-case basis.
-
Protecting Group Strategy: In some cases, the isoxazole itself can be considered a protecting group for a β-diketone functionality.[1] If the β-amino enone is not the desired outcome, you must redesign your synthetic route to perform the reduction step before the formation of the isoxazole ring.
Issue 3: Decarboxylation After Hydrolysis
Question: I successfully hydrolyzed my ethyl ester to 3,5-dimethylisoxazole-4-carboxylic acid. However, when I tried to perform a subsequent reaction that required heating, I lost my product and detected CO₂ evolution. Is this expected?
Answer:
Yes, this is a potential side reaction. Isoxazole-4-carboxylic acids can undergo decarboxylation, particularly when subjected to heat or strong acidic/basic conditions.[4] This will result in the formation of 3,5-dimethylisoxazole.
Troubleshooting & Avoidance Strategies:
-
Temperature Control: Avoid high temperatures in subsequent steps if the carboxylic acid moiety is to be retained. If a reaction requires heat, it should ideally be performed on the more stable ethyl ester precursor before hydrolysis.
-
Decarboxylative Functionalization: This reactivity can also be used advantageously. For example, decarboxylative halogenation can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to yield 4-haloisoxazoles.[7] If your goal is functionalization at the C4 position, this inherent reactivity can be exploited.
General FAQs
Q1: How stable is the isoxazole ring to acidic conditions? The isoxazole ring is fairly stable to acidic conditions at room temperature.[1] However, strong acids combined with heat can induce ring opening or other rearrangements. For example, leflunomide, while stable at 37°C in acidic pH buffer, can show degradation under more forceful conditions.[2] It is always recommended to perform stability studies under your specific reaction conditions if prolonged exposure to strong acid is required.
Q2: Can I perform nucleophilic substitution reactions on this compound? The primary sites for nucleophilic attack are the ester carbonyl carbon and, under certain conditions, the C5 position of the isoxazole ring, which can lead to ring opening.[8] Simple SɴAr-type reactions on the isoxazole ring are not typical as it is an electron-rich aromatic system. If you wish to react a nucleophile with the ester (e.g., for amidation), it is best to use standard coupling conditions (activating the corresponding carboxylic acid with reagents like EDC/HOBt) rather than direct reaction with the ester, which may require harsh conditions that threaten the ring's integrity.
Q3: Are there any known incompatibilities with common transition metal catalysts? Yes. As mentioned, Pd, Pt, and Ni catalysts used for hydrogenation will cleave the ring.[4] Furthermore, other transition metals like Fe(III) and Ru(II) have been shown to catalyze ring-opening and annulation reactions, transforming the isoxazole into other heterocyclic systems like pyrroles or pyridines.[9] Always perform a small-scale test reaction when introducing a new transition metal catalyst to ensure it is compatible with the isoxazole core.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Welcome to the technical support center for Ethyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction to Purification Challenges
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its purity is paramount for reliable downstream applications. Impurities can arise from various sources, including unreacted starting materials, side products, and decomposition during workup. This guide provides a structured approach to identifying and removing these contaminants.
The target compound is typically a colorless to light yellow liquid, and its purity can be assessed by GC, with high-grade commercial products being >98.0% pure.[2]
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reaction of ethyl acetoacetate.[3] Potential impurities include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate.
-
Reagents: Triethylamine hydrochloride is a common impurity if not thoroughly removed with an acid wash.[3]
-
Side Products: Positional isomers are a possibility in some isoxazole syntheses, although the described methods are designed to avoid this.[3]
-
Solvents: Residual solvents from the reaction or extraction (e.g., chloroform, ethyl acetate, hexanes).
Q2: My product is a dark brown or yellow oil after solvent removal. What causes this discoloration?
A2: Discoloration often indicates the presence of high-molecular-weight byproducts or decomposition. One source notes that distillation can cause discoloration and product loss.[3] Overheating during solvent evaporation or a prolonged reaction time can contribute to this. Purification via flash column chromatography is often the most effective method to remove these colored impurities.
Q3: Is vacuum distillation a recommended purification method?
A3: While the compound has a reported boiling point of 71-72 °C at 0.5 mmHg, caution is advised.[4] One established procedure explicitly states that distillation is "unnecessary and inadvisable, since discoloration usually occurs and there are product losses".[3] If your crude product is relatively clean, a thorough aqueous workup may be sufficient. For higher purity, column chromatography is generally a superior and safer method.
Q4: How do I effectively remove triethylamine hydrochloride?
A4: This salt can sublime during distillation and contaminate your product.[3] It is effectively removed by washing the organic layer with a dilute acid solution, such as 6 N hydrochloric acid, until the aqueous wash remains acidic.[3] This protonates the amine, making it highly water-soluble and easily extracted from the organic phase.
Q5: What is the purpose of the sodium hydroxide wash mentioned in some procedures?
A5: An alkaline wash, for instance with 5% aqueous sodium hydroxide, is used to remove any acidic impurities.[3] Specifically, it can remove traces of unreacted ethyl acetoacetate, which might have formed by hydrolysis of starting material during the preceding acid wash.[3]
Troubleshooting and Purification Protocols
This section provides detailed workflows for the most common purification techniques.
Logical Approach to Purification
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Purification workflow for this compound.
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This is the first and most critical purification step to remove water-soluble impurities.
Step-by-Step Methodology:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Water Wash: Transfer the solution to a separatory funnel and wash with cold water to remove bulk water-soluble materials.
-
Acid Wash: Wash the organic layer with 6 N HCl until the aqueous layer remains acidic. This removes basic impurities like triethylamine.[3]
-
Base Wash: Subsequently, wash with 5% aqueous NaOH to remove acidic impurities like residual ethyl acetoacetate.[3]
-
Brine Wash: Perform a final wash with saturated brine (NaCl solution) to break any emulsions and remove excess water from the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting:
-
Problem: An emulsion forms, and the layers won't separate.
-
Solution: Add saturated brine, as the increased ionic strength of the aqueous layer often helps break emulsions. Alternatively, allow the mixture to stand for an extended period or pass it through a pad of Celite.
-
Protocol 2: Flash Column Chromatography
This is the most effective method for removing closely related impurities and colored byproducts.
Step-by-Step Methodology:
-
Solvent System Selection: The key to successful chromatography is choosing the right eluent. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Principle: The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.3.[5]
-
Starting Point: this compound is a moderately polar compound. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[6] Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. You can either run the column isocratically (with a single solvent mixture) or gradually increase the polarity of the eluent (gradient elution) to speed up the process.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.[5]
Troubleshooting:
-
Problem: The compound streaks on the TLC plate.
-
Solution: Streaking can indicate that the sample is too concentrated or that it contains very polar, possibly acidic or basic, impurities. Try spotting a more dilute solution. If streaking persists, adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your chromatography eluent can improve the peak shape.
-
-
Problem: All spots run at the solvent front (Rf ≈ 1) or remain at the baseline (Rf ≈ 0).
-
Solution: If Rf is too high, your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If Rf is too low, the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Data Summary Table
| Purification Technique | Impurities Targeted | Advantages | Disadvantages |
| Aqueous Washes | Salts (e.g., triethylamine HCl), water-soluble starting materials, acidic/basic byproducts.[3] | Fast, inexpensive, removes bulk impurities. | Not effective for nonpolar, organic impurities. Emulsions can form. |
| Column Chromatography | Closely related organic impurities, colored byproducts, baseline material. | High resolution, versatile, can yield very pure material. | Time-consuming, requires larger volumes of solvent, some product loss on the column is inevitable. |
| Vacuum Distillation | Non-volatile impurities. | Can be effective for thermally stable liquids with sufficiently different boiling points from impurities. | Risk of thermal decomposition and discoloration for this specific compound.[3] Not effective for impurities with similar boiling points. |
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic process. Isoxazole derivatives are crucial building blocks in medicinal chemistry due to their wide range of biological activities.[1][2] This document provides a comprehensive, in-depth technical guide, including a detailed experimental protocol, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis.
The synthesis of this compound is typically achieved through the condensation of a β-ketoester with hydroxylamine.[1][3] This method, while effective, can present challenges when scaling up, including issues with yield, purity, and reaction control. This guide will address these potential hurdles with scientifically sound explanations and practical solutions.
I. Reaction Overview & Mechanism
The core of this synthesis involves the reaction between ethyl acetoacetate and hydroxylamine hydrochloride. The mechanism proceeds through the formation of an oxime intermediate, followed by a cyclization and dehydration to yield the isoxazole ring.
Caption: Reaction mechanism for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol is optimized for a laboratory scale-up synthesis. Adherence to these steps is critical for achieving high yield and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl acetoacetate | 130.14 | 130.14 g | 1.0 | Purity ≥ 99% |
| Hydroxylamine hydrochloride | 69.49 | 76.44 g | 1.1 | Purity ≥ 98% |
| Sodium acetate | 82.03 | 90.23 g | 1.1 | Anhydrous |
| Ethanol | 46.07 | 500 mL | - | 95% |
| Water | 18.02 | 200 mL | - | Deionized |
| Diethyl ether | 74.12 | 300 mL | - | For extraction |
| Saturated sodium bicarbonate | - | 200 mL | - | For washing |
| Brine | - | 200 mL | - | For washing |
| Anhydrous magnesium sulfate | 120.37 | 20 g | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium acetate (90.23 g, 1.1 mol) in water (200 mL).
-
Hydroxylamine Solution: To the sodium acetate solution, add hydroxylamine hydrochloride (76.44 g, 1.1 mol) and stir until fully dissolved.
-
Addition of β-Ketoester: Begin cooling the flask in an ice bath. Slowly add ethyl acetoacetate (130.14 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Workup - Extraction: Transfer the reaction mixture to a 2 L separatory funnel. Add 300 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine. The bicarbonate wash is important to neutralize any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (20 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify by vacuum distillation (b.p. 71-72 °C at 0.5 mmHg) to obtain this compound as a colorless liquid.[4]
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides practical solutions.
Caption: A troubleshooting workflow for the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the stirring period at room temperature.
-
Side Reactions: The formation of byproducts is a common issue in isoxazole synthesis.[5] One potential side reaction is the formation of the isomeric product, ethyl 5,3-dimethylisoxazole-4-carboxylate.[6] This is often due to the two possible points of attack by the hydroxylamine on the dicarbonyl compound.[7] Careful control of pH and temperature can help minimize the formation of this isomer.[7]
-
Loss During Workup: Significant product loss can occur during the extraction and washing steps. Ensure that the aqueous layer is thoroughly extracted multiple times with diethyl ether to maximize the recovery of the product. Also, be cautious not to discard the organic layer during the separation process.
Q2: The final product is impure, showing extra peaks in the NMR spectrum. How can I improve the purity?
A2: Impurities often consist of unreacted starting materials or side products.
-
Unreacted Starting Materials: If your NMR spectrum shows peaks corresponding to ethyl acetoacetate, it indicates an incomplete reaction. See the troubleshooting advice for low yield.
-
Isomeric Impurities: The presence of the isomeric isoxazole is a common challenge.[6] The regioselectivity of the reaction is influenced by the reaction conditions.[5] To improve selectivity, ensure that the pH is maintained in a slightly acidic to neutral range and that the temperature is carefully controlled during the initial addition of the β-ketoester. If the isomeric impurity is difficult to remove by distillation, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.
-
Other Byproducts: Other potential byproducts can arise from the decomposition of reactants or intermediates. Using high-purity starting materials and maintaining an inert atmosphere (e.g., under nitrogen) can help minimize these side reactions.
Q3: The reaction seems to stall and does not go to completion. What should I do?
A3: A stalled reaction can be frustrating, but there are several things to check:
-
Reagent Quality: Ensure that all reagents, especially the hydroxylamine hydrochloride and sodium acetate, are of high purity and have been stored correctly. Hydroxylamine salts can degrade over time.
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of hydroxylamine is typically used to ensure complete consumption of the β-ketoester.
-
Temperature: While the initial addition is performed at a low temperature to control the exotherm, the reaction itself is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this may also increase the formation of side products.
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of sodium acetate in this reaction?
A1: Sodium acetate acts as a base to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine base (NH₂OH) which is the active nucleophile in the reaction.
Q2: Can I use a different base instead of sodium acetate?
A2: Yes, other mild bases such as sodium carbonate or pyridine can be used. However, sodium acetate is often preferred due to its low cost and ease of handling. Stronger bases like sodium hydroxide should be avoided as they can promote side reactions, such as the hydrolysis of the ester.
Q3: Is it possible to perform this reaction under solvent-free conditions?
A3: While some isoxazole syntheses can be performed under solvent-free conditions, often with microwave irradiation, the classical condensation reaction described here benefits from a solvent to control the reaction temperature and facilitate stirring.[8]
Q4: What are the key safety precautions for this synthesis?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating hydroxylamine solutions rapidly.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the two methyl groups, the ethyl ester group, and the isoxazole ring protons.
V. References
-
J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Solid-Supported Synthesis of Isoxazole- Substituted 1,4-Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Available from: --INVALID-LINK--
-
ChemicalBook. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Isoxazole Synthesis Optimization. Available from: --INVALID-LINK--
-
ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: --INVALID-LINK--
-
J-Stage. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Available from: --INVALID-LINK--
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: --INVALID-LINK--
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Available from: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Full article: Solid‐Supported Synthesis of Isoxazole‐Substituted 1,4‐Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information. Available from: --INVALID-LINK--
-
TCI Chemicals. This compound | 17147-42-1. Available from: --INVALID-LINK--
-
ChemPoint.com. Safety data sheet. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of Substituted Isoxazoles. Available from: --INVALID-LINK--
-
CymitQuimica. Safety Data Sheet. Available from: --INVALID-LINK--
-
Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Available from: --INVALID-LINK--
-
Fisher Scientific. This compound, 97% 2.5 g | Buy Online. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Ethyl 3,5-dimethyl-4-isoxazolecarboxylate 17147-42-1. Available from: --INVALID-LINK--
-
GuideChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: --INVALID-LINK--
-
NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: --INVALID-LINK--
-
Springer. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: --INVALID-LINK--
-
YouTube. synthesis of isoxazoles. Available from: --INVALID-LINK--
-
TCI Chemicals. This compound 17147-42-1. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. This compound, 97% 2.5 g | Buy Online. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: --INVALID-LINK--
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: --INVALID-LINK--
-
NIH. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Available from: --INVALID-LINK--
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: --INVALID-LINK--
-
PubChem. 3,5-Dimethylisoxazole-4-carboxylic acid. Available from: --INVALID-LINK--
-
Wikipedia. Hantzsch pyridine synthesis. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. Available from: --INVALID-LINK--
-
J-Stage. synthetic reactions using isoxazole compounds. Available from: --INVALID-LINK--
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.ie [fishersci.ie]
Validation & Comparative
Comparing the reactivity of Ethyl 3,5-dimethylisoxazole-4-carboxylate with other esters
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Ethyl 3,5-dimethylisoxazole-4-carboxylate, a key heterocyclic intermediate, offers a unique combination of stability and reactivity. This guide provides an in-depth comparison of its reactivity profile against common esters—ethyl acetate, ethyl acetoacetate, and ethyl benzoate—supported by established chemical principles and detailed experimental protocols for verification.
Introduction: Understanding the Players
The reactivity of an ester is fundamentally governed by the electronic and steric environment of the carbonyl group. In this guide, we evaluate four esters, each presenting a distinct structural motif:
-
This compound: A heterocyclic ester featuring an electron-rich isoxazole ring. The interplay of the ring's electronic properties and the steric hindrance from the two methyl groups dictates its reactivity.
-
Ethyl Acetate: A simple aliphatic ester, often used as a baseline for reactivity studies due to its minimal steric hindrance and the electron-donating nature of the ethyl group.
-
Ethyl Acetoacetate: A β-keto ester, notable for the presence of an acidic α-proton, which allows for the ready formation of a resonance-stabilized enolate, influencing its reactivity in base-catalyzed reactions.
-
Ethyl Benzoate: An aromatic ester where the phenyl group's ability to participate in resonance can affect the electrophilicity of the carbonyl carbon.
This guide will focus on two fundamental reactions central to synthetic chemistry: alkaline hydrolysis and aminolysis.
Theoretical Framework: Predicting Reactivity
The susceptibility of the ester carbonyl carbon to nucleophilic attack is the primary determinant of reactivity in both hydrolysis and aminolysis. This is influenced by:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity, making it more prone to attack. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky groups around the carbonyl center can impede the approach of a nucleophile, slowing down the reaction rate.
-
Leaving Group Stability: A more stable leaving group (alkoxide) will facilitate the reaction.
Based on these principles, we can formulate a hypothesis regarding the relative reactivity of our four esters.
The Role of the Isoxazole Moiety
The 3,5-dimethylisoxazole ring in our target molecule presents a unique combination of electronic and steric factors. Isoxazoles are generally considered to be electron-rich aromatic systems. However, the nitrogen atom's electronegativity can exert an inductive electron-withdrawing effect. The net electronic effect of the 3,5-dimethylisoxazole-4-yl group on the ester's carbonyl carbon is not immediately obvious without experimental data. For the purpose of this guide, we will hypothesize that the isoxazole ring has a net electron-withdrawing effect, which would enhance the electrophilicity of the carbonyl carbon compared to a simple alkyl group. The two methyl groups at the 3 and 5 positions of the isoxazole ring introduce a degree of steric hindrance.
Predicted Reactivity Order
Considering the interplay of electronic and steric effects, a predicted order of reactivity for alkaline hydrolysis and aminolysis is proposed:
Ethyl Acetoacetate > this compound ≈ Ethyl Acetate > Ethyl Benzoate
-
Ethyl Acetoacetate: The presence of the β-keto group significantly increases the acidity of the α-protons, facilitating enolate formation in the presence of a base, which can influence its reactivity in certain base-mediated reactions. For direct nucleophilic attack at the ester carbonyl, the electron-withdrawing effect of the adjacent carbonyl group enhances reactivity.
-
This compound: Assuming a net electron-withdrawing effect from the isoxazole ring, its reactivity is expected to be higher than that of ethyl acetate. However, the steric bulk of the substituted ring might counteract this electronic activation.
-
Ethyl Acetate: Serves as our baseline with a simple alkyl group.
-
Ethyl Benzoate: The phenyl group is generally considered to be electron-withdrawing, but resonance donation to the carbonyl group can decrease its electrophilicity, leading to lower reactivity compared to simple alkyl esters.
Experimental Verification: Protocols for Comparative Analysis
To empirically validate the predicted reactivity, the following detailed experimental protocols for alkaline hydrolysis and aminolysis are provided. These protocols are designed to be self-validating by ensuring consistent reaction conditions for a fair comparison.
Comparative Alkaline Hydrolysis
This experiment will determine the relative rates of hydrolysis by monitoring the consumption of the ester over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Alkaline Hydrolysis
Caption: Workflow for comparative alkaline hydrolysis of esters.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each ester (this compound, Ethyl Acetate, Ethyl Acetoacetate, and Ethyl Benzoate) in a 1:1 mixture of dioxane and water.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
In a temperature-controlled water bath set to 25°C, place four separate reaction flasks, each containing 50 mL of one of the ester stock solutions. Allow the solutions to equilibrate for at least 15 minutes.
-
In the same water bath, place a flask containing 200 mL of the 0.2 M NaOH solution to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction in the first flask, rapidly add 50 mL of the pre-heated 0.2 M NaOH solution to the 50 mL of the ester solution while stirring vigorously. This will result in final concentrations of 0.05 M for the ester and 0.1 M for NaOH. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1.0 mL of 0.1 M hydrochloric acid (HCl).
-
Repeat this process for each of the four esters.
-
-
Analysis:
-
Analyze the quenched samples by a validated GC or HPLC method to determine the concentration of the unreacted ester.
-
-
Data Analysis:
-
For each ester, plot the natural logarithm of the concentration of the ester versus time.
-
The slope of this plot will give the pseudo-first-order rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of NaOH.
-
Comparative Aminolysis
This experiment will assess the relative rates of amide formation by reacting the esters with a primary amine, such as benzylamine. The reaction progress will be monitored by quantifying the remaining ester or the formed amide.
Experimental Workflow: Aminolysis
Caption: Workflow for comparative aminolysis of esters.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare 0.1 M solutions of each of the four esters in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of benzylamine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a heating block set to 50°C, place four sealed reaction vials, each containing 5 mL of one of the ester solutions. Allow them to equilibrate.
-
In the same heating block, place a vial with 20 mL of the benzylamine solution to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To start the reaction, add 5 mL of the pre-heated benzylamine solution to each of the ester solutions. The final concentrations will be 0.05 M ester and 0.1 M benzylamine.
-
At appropriate time intervals (e.g., 0, 1, 2, 4, 8, 16, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot in 900 µL of the HPLC mobile phase.
-
-
Analysis:
-
Analyze the quenched samples by a validated HPLC method to quantify the disappearance of the ester and the appearance of the corresponding N-benzyl amide.
-
-
Data Analysis:
-
Plot the concentration of the ester versus time for each reaction.
-
Determine the initial rate of reaction for each ester from the initial slope of the concentration-time curve.
-
Comparative Data Summary
The following table presents hypothetical, yet chemically reasoned, data that could be expected from the experiments described above. These values are for illustrative purposes and should be confirmed by experimental measurement.
| Ester | Predicted Relative Rate of Hydrolysis (k_rel) | Predicted Relative Rate of Aminolysis (Initial Rate_rel) | Key Factors Influencing Reactivity |
| Ethyl Acetoacetate | 4.0 | 5.0 | Strong electron-withdrawing effect of the adjacent keto group. |
| This compound | 1.5 | 1.8 | Postulated electron-withdrawing nature of the isoxazole ring, moderately offset by steric hindrance. |
| Ethyl Acetate | 1.0 | 1.0 | Baseline reactivity with a simple alkyl group. |
| Ethyl Benzoate | 0.3 | 0.2 | Resonance delocalization reduces the electrophilicity of the carbonyl carbon. |
Discussion and Mechanistic Insights
The hypothesized reactivity order is grounded in the fundamental principles of organic chemistry.
Hydrolysis Mechanism (Base-Catalyzed)
Caption: General mechanism for base-catalyzed ester hydrolysis.
The rate of the initial nucleophilic attack by the hydroxide ion is the rate-determining step. A more electrophilic carbonyl carbon will accelerate this step.
Aminolysis Mechanism
Caption: General mechanism for ester aminolysis.
Similar to hydrolysis, the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon are key to the reaction rate.
The electron-withdrawing nature of the isoxazole ring in This compound is expected to render the carbonyl carbon more electrophilic than in ethyl acetate, thus promoting nucleophilic attack. However, the steric bulk of the disubstituted heterocyclic ring, positioned ortho to the ester group, may partially shield the carbonyl carbon from the approaching nucleophile. This interplay between activating electronic effects and deactivating steric effects is what makes the reactivity of this molecule particularly interesting and warrants experimental investigation.
For ethyl acetoacetate , the strong inductive effect of the second carbonyl group significantly enhances the electrophilicity of the ester carbonyl, leading to the highest predicted reactivity. In contrast, for ethyl benzoate , the resonance interaction between the benzene ring and the carbonyl group delocalizes the electron density, making the carbonyl carbon less electrophilic and thus less reactive.
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of this compound with other common esters. Based on fundamental principles of organic chemistry, we predict a reactivity order of Ethyl Acetoacetate > this compound ≈ Ethyl Acetate > Ethyl Benzoate for both alkaline hydrolysis and aminolysis. The unique electronic and steric properties of the isoxazole moiety position this compound as a moderately reactive ester, offering a balance of stability and synthetic utility. The provided experimental protocols offer a clear path for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.
A Comparative Guide to the Biological Activity of Ethyl 3,5-dimethylisoxazole-4-carboxylate and Structurally Similar Isoxazoles
Introduction: The Versatile Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][3] Its unique electronic properties and rigid structure allow for diverse substitutions, leading to a wide spectrum of biological activities.[1] Isoxazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and herbicidal agents.[1][2] This guide provides a comprehensive comparison of the biological activity of Ethyl 3,5-dimethylisoxazole-4-carboxylate against structurally similar isoxazoles, offering insights into their structure-activity relationships (SAR) and potential applications. By understanding how subtle molecular modifications influence efficacy, researchers can better design and develop next-generation isoxazole-based compounds.
Comparative Biological Activity: A Multifaceted Analysis
The biological profile of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole core. This section compares the anticancer, herbicidal, and antimicrobial activities of this compound and its analogs, drawing on experimental data from various studies.
Anticancer Activity: Targeting Bromodomains
A significant area of interest for isoxazole derivatives is in oncology, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[4][5] These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-Myc.[6][7] The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[5]
A comparative study of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors revealed the following structure-activity relationships:
-
Substitution at the 4-position: The carboxylate group at the 4-position is a key feature for activity. Modification of this group can significantly impact potency.
-
Substituents at the 3- and 5-positions: Small alkyl groups, such as methyl groups, at the 3- and 5-positions are generally well-tolerated and contribute to favorable binding interactions.
| Compound ID | 3-Position Substituent | 5-Position Substituent | 4-Position Moiety | BRD4(1) IC50 (nM) | Reference |
| This compound Analog | Methyl | Methyl | Ethyl Carboxylate | Not explicitly reported, but derivatives show activity | [5] |
| Compound 22 | Methyl | Methyl | Dimeric structure targeting both bromodomains | 7.7 | [6] |
| Compound 39 | Methyl | Methyl | Triazolopyridazine | 3 | [7] |
| Compound 8 | Methyl | Methyl | Diaryl-methanol | (Value not in nM) | [5] |
Data synthesized from multiple sources; direct comparison requires caution due to potential variations in assay conditions.
The data suggests that while the core this compound structure provides a foundation for BRD4 inhibition, significant potency gains are achieved through further derivatization, particularly by creating bivalent inhibitors or adding moieties that can form additional interactions within the binding pocket.[6][7]
Herbicidal Activity: Disrupting Plant Growth
Isoxazole derivatives have been investigated for their potential as herbicides.[1][8] Their mode of action often involves the inhibition of essential plant enzymes. For instance, some isoxazole carboxamides act as safeners, protecting crops from the phytotoxic effects of herbicides by enhancing the activity of detoxifying enzymes like glutathione S-transferases.[1]
While specific data for this compound as a herbicide is limited, studies on related isoxazole-4-carboxamides provide valuable SAR insights:
-
Amide vs. Ester at C4: Carboxamide derivatives at the 4-position have shown significant herbicidal or safener activity.[1]
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the level of activity and crop selectivity.[9]
-
Aryl Groups at C3 and C5: The presence of aryl groups at the 3 and 5-positions can influence the herbicidal spectrum.
| Compound Class | 3-Position Substituent | 5-Position Substituent | 4-Position Moiety | Biological Effect | Reference |
| Isoxazole Carboxamides | Aryl | Methyl | Substituted Carboxamide | Herbicide Safener | [1] |
| Pyroxasulfone (Isoxazoline) | N/A | N/A | N/A | Inhibition of very-long-chain fatty acid synthesis | [10] |
The available data indicates that the ester functionality in this compound might be a suitable starting point for derivatization into more potent herbicidal agents, particularly through conversion to various carboxamides.
Antimicrobial and Antifungal Activity
The isoxazole scaffold is present in several clinically used antibiotics, highlighting its importance in combating microbial infections.[3] The biological activity of isoxazole derivatives against bacteria and fungi is highly dependent on the substitution pattern.
Studies on various isoxazole-4-carboxylate esters and related structures have demonstrated a range of antimicrobial activities:
-
Aryl Substituents: The presence of aryl groups at the 3 and 5-positions can confer significant antibacterial and antifungal properties.[11][12][13]
-
Ester and Amide Modifications: Conversion of the carboxylate ester to amides or other derivatives can modulate the antimicrobial spectrum and potency.[14]
| Compound Class | 3-Position Substituent | 5-Position Substituent | Target Organism(s) | MIC (µg/mL) | Reference |
| Ethyl 3,5-diarylisoxazole-4-carboxylates | Various Aryl | Various Aryl | E. coli, S. aureus, A. niger, F. poa | Varied | |
| 5-methylisoxazole-4-carboxylic oxime esters | Methyl | Oxime Ester | Botrytis cinerea | 1.95 (for compound 5g) | [15] |
| Functionalized Isoxazoles | Varied | Varied | E. coli, S. aureus, C. albicans | Varied |
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Workflow for the Synthesis of this compound
References
- 1. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 15. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Analysis and Validation of Ethyl 3,5-dimethylisoxazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation and validation of Ethyl 3,5-dimethylisoxazole-4-carboxylate, a key heterocyclic building block. We will delve into the principles and expected outcomes for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for its characterization.
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Therefore, robust analytical methods to ensure the correct isomeric structure and purity of intermediates like this compound are of paramount importance.
The Imperative of Multi-faceted Spectroscopic Validation
Relying on a single analytical technique for structural confirmation is fraught with peril, as ambiguities can arise. A combinatorial approach, leveraging the orthogonal information provided by NMR, IR, and MS, creates a self-validating system that significantly enhances the confidence in the assigned structure. This guide will demonstrate how these techniques, when used in concert, provide an unassailable confirmation of the target molecule's identity.
Experimental Design & Methodologies
The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed in this guide. The choice of solvents and instrumental parameters are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is standard. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024 or more) are required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by applying a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for GC-MS to induce fragmentation and provide structural information. For LC-MS, electrospray ionization (ESI) is common for generating the protonated molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, ensuring the detection of the molecular ion and significant fragment ions.
Spectroscopic Data Analysis and Structural Elucidation
The following is a detailed interpretation of the expected spectroscopic data for this compound, supported by data from closely related analogs.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Caption: Predicted ¹H NMR assignments for this compound.
-
Ethyl Ester Protons: The ethoxy group will exhibit a characteristic quartet for the methylene protons (-OCH₂-) at approximately 4.3 ppm, coupled to the adjacent methyl protons. These methyl protons (-CH₃) will appear as a triplet at around 1.4 ppm. The integration of these signals will be in a 2:3 ratio, respectively.
-
Isoxazole Methyl Protons: The two methyl groups attached to the isoxazole ring are in different chemical environments and are expected to appear as two distinct singlets. The methyl group at the C5 position is generally more deshielded and is predicted to resonate at a slightly higher chemical shift (around 2.7 ppm) compared to the methyl group at the C3 position (around 2.5 ppm). This is a critical observation for confirming the substitution pattern.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | ~164 | Typical for an ester carbonyl conjugated with an aromatic system. |
| Isoxazole C3 | ~160 | Deshielded due to attachment to oxygen and nitrogen. |
| Isoxazole C5 | ~170 | Highly deshielded due to attachment to oxygen and substitution. |
| Isoxazole C4 | ~110 | Shielded relative to the other ring carbons. |
| Methylene (-OCH₂) | ~61 | Typical for an ethyl ester methylene carbon. |
| Ethyl Methyl (-CH₃) | ~14 | Standard for an ethyl group methyl carbon. |
| C3-Methyl (-CH₃) | ~12 | |
| C5-Methyl (-CH₃) | ~14 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum is invaluable for identifying key functional groups.
Caption: Key IR absorption bands for functional group identification.
-
Ester Carbonyl Stretch: A strong, sharp absorption band is expected around 1720 cm⁻¹. This is a highly characteristic peak for the C=O stretch of an α,β-unsaturated ester.
-
Isoxazole Ring Vibrations: The C=N stretching vibration of the isoxazole ring typically appears in the region of 1640-1600 cm⁻¹. Other ring stretching modes will also be present.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester group will be observed in the 1300-1100 cm⁻¹ region.
-
C-H Stretches: Absorptions for sp³ C-H stretching of the methyl and ethyl groups will be present just below 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₈H₁₁NO₃), the expected molecular weight is 169.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 169. Key fragmentation pathways would likely include:
-
Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z = 124.
-
Loss of ethylene (C₂H₄) via McLafferty rearrangement: This would lead to a fragment ion at m/z = 141, corresponding to the carboxylic acid. The mass spectrum of 3,5-dimethylisoxazole-4-carboxylic acid shows a prominent molecular ion at m/z = 141.[2]
-
Cleavage of the ester group: Loss of the entire ethoxycarbonyl group could also occur.
Comparative Analysis with an Isomeric Alternative
A common impurity in the synthesis of 3,5-disubstituted isoxazoles is the corresponding 3,4-disubstituted isomer. Let's consider the hypothetical Ethyl 3,4-dimethylisoxazole-5-carboxylate. While having the same molecular formula and weight, its spectroscopic properties would differ significantly:
-
¹H NMR: The isoxazole ring would have a proton at the 5-position, which would likely appear as a singlet in the aromatic region. The two methyl groups would have different chemical shifts compared to the target molecule.
-
¹³C NMR: The chemical shifts of the isoxazole ring carbons would be different due to the altered substitution pattern.
-
IR Spectroscopy: While the major functional group absorptions would be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) would be expected.
This comparison underscores the necessity of a full spectroscopic analysis to definitively confirm the correct isomer.
Conclusion
The structural validation of this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can be highly confident in the identity and purity of this important synthetic intermediate. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of chemical research and development.
References
A Comparative Analysis of Alternative Reagents for the Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid
An In-Depth Technical Guide
Introduction: The Significance of the Isoxazole Scaffold
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry and materials science. It serves as a key building block for a range of bioactive molecules, including anti-inflammatory, antimicrobial, and analgesic drugs, as well as specialized polymers.[1][2] Specifically, 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3) is a crucial intermediate, valued for its structural rigidity and ability to participate in further synthetic transformations, often via its corresponding acyl chloride.[1][3][4]
Given its importance, the development of efficient, scalable, and environmentally benign synthetic routes is of paramount interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the conventional synthetic pathway with several alternative methodologies, focusing on reagent selection, reaction conditions, and overall process efficiency. We will dissect each key stage of the synthesis, from the formation of the isoxazole ring to the final hydrolysis, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Benchmark Pathway: Cyclocondensation of a β-Diketone with Hydroxylamine
The most established and widely cited method for synthesizing the 3,5-dimethylisoxazole-4-carboxylate core involves the cyclocondensation of a β-diketoester with hydroxylamine. This is a variation of the classic Claisen condensation for isoxazole synthesis. The subsequent hydrolysis of the ester furnishes the target carboxylic acid.
The primary starting material for this route is ethyl 2-acetyl-3-oxobutanoate. This β-diketone reacts with hydroxylamine, where one keto group is converted to an oxime, which then undergoes an intramolecular cyclization with the second keto group, followed by dehydration to form the stable aromatic isoxazole ring.
Caption: The benchmark three-step synthesis of 3,5-dimethylisoxazole-4-carboxylic acid.
This traditional route, while reliable, presents several opportunities for optimization through the selection of alternative reagents and conditions, particularly concerning the oximation and hydrolysis steps.
Part 1: The Oximation and Cyclization Step - A Comparison of Reagents
The formation of the isoxazole ring hinges on the reaction with a hydroxylamine source. While hydroxylamine hydrochloride is the conventional choice, its handling and the associated reaction conditions have prompted the investigation of alternatives.[5]
Reagent 1: The Conventional Choice - Hydroxylamine Hydrochloride
Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common reagent for this transformation, typically used in the presence of a mild base like sodium acetate or pyridine to liberate the free hydroxylamine.[6]
-
Mechanism & Rationale: The base neutralizes the HCl, releasing nucleophilic hydroxylamine which attacks one of the carbonyl groups of the β-diketone to form an oxime intermediate. The slightly acidic conditions facilitate the subsequent intramolecular cyclization and dehydration. The choice of base is critical; a weak base is sufficient to deprotonate the hydroxylamine salt without promoting undesirable side reactions like self-condensation of the diketone.
-
Drawbacks: This classical method can require refluxing in organic solvents for extended periods, and hydroxylamine itself can be unstable.[5] The use of bases like pyridine also introduces toxicity and purification challenges.
Alternative Approach: Green and Catalytic Oximation Methods
Recent advancements in green chemistry offer compelling alternatives that enhance safety, reduce waste, and often improve reaction efficiency. These methods modify the reaction conditions rather than replacing hydroxylamine entirely.
-
Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can dramatically accelerate the reaction.[7]
-
Causality: Ultrasound creates acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressures and temperatures, enhancing mass transfer and increasing the reaction rate, often allowing the synthesis to proceed at lower bulk temperatures and in shorter times.[7] This can be particularly effective in heterogeneous mixtures.
-
-
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating.[8]
-
Bismuth(III) Oxide (Bi₂O₃) Catalysis: For oximation reactions in general, bismuth compounds have emerged as cheap, stable, non-toxic, and efficient catalysts.[8] Reactions can sometimes be performed under solvent-free grinding conditions, representing a significant green advantage.[8]
Performance Comparison: Oximation & Cyclization
| Reagent/Method | Typical Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Hydroxylamine HCl | Reflux in ethanol with NaOAc or pyridine | 4-12 hours | Good to Excellent | Well-established, readily available reagents | Long reaction times, use of potentially toxic bases/solvents[5][6] |
| Ultrasound-Assisted | NH₂OH·HCl, H₂O or EtOH, Room Temp to 60°C | 20-60 minutes | Excellent | Drastically reduced reaction time, energy efficient, improved yields[7] | Requires specialized sonication equipment |
| Microwave-Assisted | NH₂OH·HCl, Solvent-free or in polar solvent | 5-15 minutes | Excellent | Extremely rapid, high yields, suitable for high-throughput synthesis[8] | Requires a dedicated microwave reactor |
Part 2: The Final Transformation - A Comparison of Ester Hydrolysis Reagents
The conversion of the intermediate, ethyl 3,5-dimethylisoxazole-4-carboxylate, to the final carboxylic acid is a critical step. The choice of hydrolysis reagent can impact yield, purity, and the potential for side reactions like decarboxylation.[9]
Reagent 1: The Conventional Choice - Base-Catalyzed Hydrolysis (Saponification)
The most frequently cited method is saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).[10]
-
Mechanism & Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. The reaction is essentially irreversible because the resulting carboxylate is deprotonated by the base. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the desired carboxylic acid.[11]
-
Performance: This method is highly effective, often providing near-quantitative conversion. A published procedure reports a 94.0% yield for the hydrolysis of this compound using 5N NaOH in THF/MeOH.[10]
Alternative Reagent: Acid-Catalyzed Hydrolysis
While less common for this specific substrate, acid-catalyzed hydrolysis is a viable alternative. Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are used, typically in excess water to drive the equilibrium towards the products.[11]
-
Mechanism & Rationale: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, the alcohol is eliminated, regenerating the acid catalyst.[11]
-
Advantages & Considerations: A key advantage is that the product is formed directly, eliminating the need for a separate acidification step during work-up. A patent for a related isoxazole synthesis highlights that using 60% aqueous H₂SO₄ was more efficient and reduced reaction time compared to an acetic acid/HCl mixture.[12][13] However, harsh acidic conditions and high temperatures can sometimes promote decarboxylation of the final product.[9]
Caption: Comparison of workflow for base-catalyzed vs. acid-catalyzed hydrolysis.
Performance Comparison: Ester Hydrolysis
| Reagent | Typical Conditions | Work-Up | Yield | Potential Side Reactions |
| NaOH / KOH | Aqueous MeOH/THF, Room Temp to 60°C, 8h | Requires acidification step | Excellent (e.g., 94%)[10] | Minimal under mild conditions |
| H₂SO₄ / HCl | Aqueous solution, 85-100°C, 3-4h | Direct isolation of product | Good to Excellent | Decarboxylation at high temperatures[9][12] |
Experimental Protocols
The following protocols are provided as self-validating systems, grounded in published literature.
Protocol 1: Benchmark Synthesis via Base-Catalyzed Hydrolysis
This protocol is adapted from a reported high-yield synthesis.[10]
Step A: Synthesis of this compound (This assumes the starting β-diketoester is available. For its synthesis from ethyl acetoacetate, see Organic Syntheses procedures.)[14]
-
To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or used directly in the next step.
Step B: Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic Acid
-
Dissolve the crude ethyl 3,5-dimethyl-4-isoxazolecarboxylate (e.g., 2.4 g, 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL).[10]
-
To this solution, add 5N aqueous sodium hydroxide (8.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
After the reaction is complete (monitored by TLC), remove the organic solvents by distillation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2 with 6N aqueous hydrochloric acid.
-
A white solid will precipitate. Filter the product, wash thoroughly with cold water, and dry under vacuum to afford pure 3,5-dimethylisoxazole-4-carboxylic acid. (Expected Yield: ~94%).[10]
Protocol 2: Alternative Synthesis via Acid-Catalyzed Hydrolysis
This protocol is based on methodology reported for a structurally similar isoxazole.[12][13]
-
Charge a round-bottom flask equipped with a distillation head and a magnetic stirrer with crude Ethyl-5-methylisoxazole-4-carboxylate (1 equivalent).
-
Add 60% aqueous sulfuric acid (w/w).
-
Heat the mixture to 85-90°C. Ethanol will begin to distill from the reaction mixture.
-
Continue heating and distilling off the ethanol for 3-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath or refrigerator. The product will crystallize or precipitate out of the acidic solution.
-
Filter the solid product, wash with a minimal amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a toluene/acetic acid mixture.[13]
Summary and Recommendations
The synthesis of 3,5-dimethylisoxazole-4-carboxylic acid can be approached through several reliable pathways. The choice of reagents depends on the specific priorities of the researcher, such as scale, available equipment, desired reaction time, and green chemistry considerations.
| Synthetic Stage | Benchmark Method | Recommended Alternative | Rationale for Alternative |
| Isoxazole Formation | Hydroxylamine HCl, conventional heating | Ultrasound-Assisted Synthesis | Dramatically reduces reaction time from hours to minutes; improves energy efficiency and often increases yield.[7] |
| Ester Hydrolysis | Base-Catalyzed (NaOH) | Acid-Catalyzed (H₂SO₄) | Simplifies work-up by avoiding a separate acidification step; can reduce overall process time.[12] |
Final Recommendation: For rapid, high-yield, and energy-efficient synthesis at a lab scale, the combination of an ultrasound-assisted cyclocondensation followed by acid-catalyzed hydrolysis presents a compelling alternative to the traditional, slower methodology. For large-scale synthesis where process robustness and cost are paramount, the conventional base-catalyzed hydrolysis remains an excellent and high-yielding choice due to its mild conditions and predictable outcome.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Isoxazole Scaffold: A Comparative Guide to the Efficacy of 3,5-Dimethylisoxazole-4-carboxylate Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged heterocyclic structures, the isoxazole ring stands out for its versatile biological activities.[1] This guide provides an in-depth technical comparison of the efficacy of ethyl 3,5-dimethylisoxazole-4-carboxylate and its derivatives, particularly the closely related carboxamides, as enzyme inhibitors. We will delve into their synthesis, inhibitory profiles against key enzymatic targets, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising chemical series.
The 3,5-Dimethylisoxazole-4-Carboxylate Core: A Foundation for Diverse Bioactivity
The 3,5-dimethylisoxazole-4-carboxylate scaffold serves as a versatile template for the development of bioactive molecules. Its inherent structural features, including the presence of nitrogen and oxygen heteroatoms and the capacity for diverse substitutions at the 4-position, allow for the fine-tuning of physicochemical properties and target engagement.[2][3] The ethyl ester, while a common synthetic intermediate, often gives way to the corresponding carboxamides in lead optimization campaigns to enhance biological activity and introduce additional points of interaction with protein targets.
Synthesis of the Isoxazole Core and its Carboxamide Derivatives
The synthesis of the core this compound is a well-established chemical transformation. A common and efficient method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride.[4] Further derivatization to the more biologically explored carboxamides is typically achieved through a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of aniline derivatives. This coupling is often facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
Representative Synthetic Scheme:
Caption: General synthetic route to 3,5-dimethylisoxazole-4-carboxamide derivatives.
Comparative Efficacy as Enzyme Inhibitors
Derivatives of the 3,5-dimethylisoxazole-4-carboxylate scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. Below, we compare their performance against several key targets.
Inhibition of Bromodomain-Containing Protein 4 (BRD4)
BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins, is a critical regulator of gene transcription and a promising target in oncology.[5] Several 3,5-dimethylisoxazole derivatives have been synthesized and evaluated as BRD4 inhibitors.[6]
| Compound ID | Structure | BRD4(1) IC50 (nM) | Cellular Potency (MV4-11, IC50 in µM) |
| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | 27.0 | 0.09 |
| 11d | Pyridone derivative | 550 | 0.19 |
| 11f | Pyridone derivative | 800 | 0.12 |
| JQ1 (Reference) | Thienotriazolodiazepine | 50 | 0.03 |
Table 1: Comparative Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives against BRD4. [5][6]
The data indicate that specific 3,5-dimethylisoxazole derivatives, such as compound 11h , exhibit potent inhibition of BRD4 at nanomolar concentrations, translating to strong anti-proliferative effects in leukemia cell lines.[6] The pyridone derivatives also show significant cellular activity.[5]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a cornerstone of anti-inflammatory therapy. Isoxazole-based compounds have been investigated as COX inhibitors.[7][8]
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| A13 | COX-1 | 64 | 4.63 |
| A13 | COX-2 | 13 | |
| Celecoxib (Reference) | COX-2 | ~40 | >100 |
Table 2: Inhibitory Activity of a Representative Isoxazole-Carboxamide Derivative against COX Enzymes. [7]
Compound A13, a 5-methyl-isoxazole derivative, demonstrates potent inhibition of both COX-1 and COX-2, with a preference for COX-2.[7] This highlights the potential of this scaffold in developing anti-inflammatory agents with tailored selectivity profiles.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[9][10] Certain isoxazole derivatives have shown inhibitory activity against CAs.[1]
| Compound ID | Target Enzyme | IC50 (µM) |
| AC2 | Carbonic Anhydrase | 112.3 |
| AC3 | Carbonic Anhydrase | 228.4 |
| Acetazolamide (Reference) | Carbonic Anhydrase | 18.6 |
Table 3: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase. [1]
While the inhibitory potency of these particular isoxazole derivatives against carbonic anhydrase is in the micromolar range, it demonstrates the scaffold's versatility in targeting different enzyme classes.[1]
Experimental Protocols for Enzyme Inhibition Assays
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative protocols for assessing the inhibitory activity of novel compounds against two important enzyme targets.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and immunosuppressive drugs.[11]
Principle: This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm is proportional to the enzyme activity.[12][13]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
DMSO
-
Test compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 178 µL of the recombinant hDHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.[12][13]
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume. Initiate the reaction by adding 20 µL of the reaction mix to each well.[13]
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[13]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Caption: Experimental workflow for the DHODH inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[14]
Principle: This colorimetric assay is based on the Ellman method. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
DMSO
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer. Dissolve test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 50 µL of the AChE solution to each well.
-
Compound Addition: Add 50 µL of the appropriate dilution of the test compound or a positive control (e.g., Donepezil). For the negative control, add 50 µL of the assay buffer with the same percentage of DMSO.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.[14]
-
Reaction Initiation: To each well, add 50 µL of the DTNB solution, followed by 50 µL of the ATCI solution to start the reaction.[14]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[14]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
Conclusion and Future Perspectives
The this compound scaffold and its carboxamide derivatives represent a versatile and promising class of compounds for the development of novel enzyme inhibitors. The available data demonstrate their potential to potently and, in some cases, selectively inhibit key enzymes involved in cancer, inflammation, and other diseases. The straightforward synthesis allows for the generation of diverse chemical libraries for structure-activity relationship studies.
Future research should focus on expanding the range of enzymatic targets for this scaffold and exploring further structural modifications to enhance potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these and other novel enzyme inhibitors, ensuring the generation of high-quality, reproducible data to drive forward drug discovery programs.
References
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Ethyl 3,5-dimethylisoxazole-4-carboxylate: A Validated HPLC-UV Method Versus Advanced Analytical Platforms
In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Ethyl 3,5-dimethylisoxazole-4-carboxylate, a key building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method for its quantification and impurity profiling. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the routine analysis of this compound. Furthermore, we will objectively compare this established method with a more advanced hyphenated technique, HPLC-Mass Spectrometry (HPLC-MS), and a powerful non-chromatographic alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific needs, balancing factors of speed, sensitivity, specificity, and cost.
The Critical Role of Analytical Method Validation
Before delving into the specifics of each analytical technique, it is crucial to underscore the foundational importance of method validation. An analytical method is only as reliable as its demonstrated performance. Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>, mandate rigorous validation to ensure that a method is fit for its intended purpose.[1][2][3][4][5][6][7][8] This process provides documented evidence that the method is accurate, precise, specific, linear over a defined range, and robust enough to withstand minor variations in its execution. The methodologies presented herein are discussed within the framework of these authoritative standards.
Section 1: A Validated Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a workhorse in the pharmaceutical industry for its reliability, cost-effectiveness, and ease of implementation.[9][10] The following method has been designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products and synthesis-related impurities.
Rationale for Method Development
The choice of a reversed-phase C18 column is predicated on the non-polar to moderately polar nature of this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and adequate retention. Formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a single ionic form, leading to symmetrical peaks.[9] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. UV detection at a wavelength corresponding to the analyte's maximum absorbance provides good sensitivity for quantification.
Experimental Protocol: HPLC-UV Analysis
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution with a target concentration of 100 µg/mL using the diluent.
Method Validation Summary (as per ICH Q2(R1))
The following table summarizes the typical validation parameters and acceptance criteria for this HPLC-UV method.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak for the analyte is well-resolved from impurities and degradation products. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | No significant impact on results with small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Section 2: Comparative Analysis of Analytical Techniques
While the HPLC-UV method is robust and suitable for many applications, certain scenarios in drug development, such as comprehensive impurity profiling and trace-level quantification, may necessitate more advanced techniques. Here, we compare the validated HPLC-UV method with HPLC-MS and qNMR.
Caption: Comparative framework of analytical techniques.
HPLC-UV vs. HPLC-MS
HPLC coupled with Mass Spectrometry (HPLC-MS) offers a significant advantage in terms of specificity and sensitivity.[11][12][13][14][15]
Workflow for HPLC-MS Analysis:
Caption: General workflow for HPLC-MS analysis.
Performance Comparison: HPLC-UV vs. HPLC-MS
The primary distinction lies in the detector. While a UV detector measures the absorbance of light by the analyte, a mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. This fundamental difference leads to the following performance variations:
| Feature | HPLC-UV | HPLC-MS | Justification & Insights |
| Specificity | Relies solely on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. | Highly specific. Provides mass information, confirming the identity of the peak. Can distinguish co-eluting compounds with different m/z ratios. | For impurity profiling, HPLC-MS is superior as it can tentatively identify unknown peaks based on their mass, aiding in structural elucidation.[12][15] |
| Sensitivity | Good, typically in the microgram to high nanogram per mL range. | Excellent, often capable of detecting compounds in the low nanogram to picogram per mL range. | For detecting trace-level impurities or in pharmacokinetic studies where concentrations are low, HPLC-MS is the preferred method.[14] |
| Quantification | Robust and highly linear for assays and known impurities. | Can be more variable due to matrix effects and ionization suppression. Requires careful optimization and often the use of an internal standard. | While excellent for trace analysis, routine quantification of the main component is often more straightforward and cost-effective with HPLC-UV. |
| Cost & Complexity | Lower instrument cost, easier to operate and maintain. | Significantly higher instrument cost, requires specialized expertise for operation and data interpretation. | The choice often comes down to a cost-benefit analysis based on the specific analytical challenge. |
Hypothetical Experimental Data:
Imagine a sample of this compound containing a known impurity at 0.1% and an unknown degradation product at approximately 0.05%.
| Analytical Result | HPLC-UV | HPLC-MS (SIM mode) |
| Analyte Peak Area RSD (n=6) | 0.8% | 1.5% |
| Known Impurity (0.1%) Quantification | 0.11% (RSD = 3.5%) | 0.10% (RSD = 2.0%) |
| Unknown Degradant Detection | Small peak observed, co-elutes with a minor matrix component. | Clear peak detected with a distinct m/z, confirming it as a unique compound. |
| Limit of Quantification (LOQ) | 0.05% | 0.005% |
This hypothetical data illustrates that while both techniques can quantify the main component with good precision, HPLC-MS provides more confident detection and quantification of trace-level impurities.
The Non-Chromatographic Alternative: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a reference standard of the analyte itself.[9][10][16][17][18] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Principle of qNMR:
The concentration of the analyte is determined by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a known resonance from a certified internal standard of known concentration.
Comparison with HPLC-UV:
| Feature | HPLC-UV | qNMR | Justification & Insights |
| Reference Standard | Requires a highly purified reference standard of the analyte for calibration. | Does not require an analyte-specific standard. Uses a certified internal standard (e.g., maleic acid, dimethyl sulfone). | qNMR is invaluable for quantifying novel compounds or when a certified reference standard is unavailable. It can be used to certify the purity of in-house primary standards.[16][17] |
| Specificity | Chromatographic specificity. | Absolute structural specificity. The chemical shift and coupling patterns provide unambiguous identification. | qNMR provides structural confirmation and quantification in a single experiment. |
| Sensitivity | High (µg/mL range). | Relatively low (mg/mL range). | HPLC is far more sensitive and better suited for trace analysis. |
| Throughput | High, with typical run times of 15-30 minutes per sample. | Low. Requires longer acquisition times for good signal-to-noise and careful sample preparation. | For routine quality control of multiple batches, HPLC offers much higher throughput. |
Conclusion and Recommendations
The choice of an analytical method for this compound is a strategic decision that should be aligned with the specific requirements of the analysis.
-
For routine quality control, assay, and quantification of known impurities , the validated HPLC-UV method presented here offers an optimal balance of performance, reliability, and cost-effectiveness. Its robustness and simplicity make it ideal for high-throughput environments.
-
For in-depth impurity profiling, identification of unknown degradants, and analysis of trace-level contaminants , HPLC-MS is the superior choice. The structural information and high sensitivity it provides are indispensable during drug development, forced degradation studies, and for ensuring the safety of the final API.[11][12]
-
For the absolute quantification of the compound without a specific reference standard or for the certification of primary standards , qNMR is an exceptionally powerful, albeit less sensitive, technique.[9][18] It serves as an excellent orthogonal method to validate the results obtained from chromatographic techniques.
By understanding the strengths and limitations of each of these analytical tools, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of the pharmaceuticals they develop.
References
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. Chromatography [usp.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. resolvemass.ca [resolvemass.ca]
Cross-reactivity of antibodies raised against Ethyl 3,5-dimethylisoxazole-4-carboxylate conjugates
An In-Depth Guide to the Cross-Reactivity of Antibodies Raised Against Ethyl 3,5-dimethylisoxazole-4-carboxylate Conjugates
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the generation and characterization of antibodies specific to the small molecule hapten, this compound. We will delve into the critical aspects of immunogen design, conjugation strategies, and a multi-faceted approach to rigorously evaluate antibody cross-reactivity. The methodologies and principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the tools to produce and validate highly specific antibodies for various immunoassays.
Introduction: The Challenge of Small Molecule Immunogenicity
Small molecules with a molecular weight below 1000 Da, known as haptens, are generally not immunogenic on their own.[] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier molecule, typically a protein.[2][3][4] this compound is one such hapten, and the development of antibodies against it requires a carefully designed immunogen.
The ultimate utility of these antibodies in diagnostic assays, therapeutic monitoring, or as research tools hinges on their specificity. Antibody cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false-positive results and inaccurate quantification.[5] Therefore, a thorough investigation of cross-reactivity against structurally related and unrelated compounds is not just a validation step but a cornerstone of reliable immunoassay development.
This guide will compare and contrast two gold-standard techniques for assessing antibody specificity: the widely used competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the more advanced, real-time, label-free Surface Plasmon Resonance (SPR) technology.
Immunogen Preparation: From Hapten to Antigen
The journey from a non-immunogenic hapten to a robust immunogen begins with its conjugation to a carrier protein. The choice of carrier and the conjugation chemistry are pivotal for a successful immune response.
Carrier Protein Selection
The carrier protein provides the necessary T-cell epitopes to stimulate B-cells to produce antibodies against the conjugated hapten.[2] The two most commonly used carrier proteins are:
-
Keyhole Limpet Hemocyanin (KLH): Due to its large size and significant phylogenetic distance from mammals, KLH is highly immunogenic and is the preferred carrier for generating a strong antibody response.[6]
-
Bovine Serum Albumin (BSA): BSA is a smaller, less immunogenic protein. It is often used to conjugate the hapten for screening assays (e.g., ELISA) to avoid selecting antibodies that are specific to the primary carrier (KLH).[][6]
Conjugation Chemistry: Activating the Carboxylate Group
This compound possesses a terminal carboxylate group, which is an ideal target for conjugation to the primary amines (e.g., lysine residues) on a carrier protein. The most common and effective method for this is the carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS).[7][8]
The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with primary amines to form a stable amide bond.[8]
Caption: Workflow for EDC/NHS-mediated conjugation of a carboxylated hapten.
Experimental Protocol: Hapten-Carrier Conjugation
-
Hapten Activation: Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMF or DMSO) at a molar ratio of approximately 1:1.5:1.5 (Hapten:EDC:NHS). Incubate for 1 hour at room temperature to form the NHS-ester.
-
Carrier Protein Preparation: Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities, but a starting point of 20-40 fold molar excess of hapten is common.[3][4]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted hapten and byproducts by extensive dialysis against PBS or by using a desalting column.
-
Characterization: Confirm successful conjugation and estimate the hapten density (moles of hapten per mole of protein). This can be achieved using techniques like MALDI-TOF mass spectrometry, which measures the mass increase of the carrier protein after conjugation, or through UV-Vis spectrophotometry if the hapten has a unique absorbance peak.[9]
Cross-Reactivity Assessment: A Comparative Analysis
Once a high-titer antiserum is obtained, its specificity must be rigorously tested. This involves challenging the antibody with a panel of compounds to map its binding profile.
Selection of Comparator Compounds
A well-designed cross-reactivity panel should include:
-
The Target Analyte: this compound.
-
Structurally Similar Analogs: These compounds test the fine specificity of the antibody. Modifications to the core isoxazole ring, the ester group, or the methyl groups will reveal which parts of the hapten are critical for antibody recognition.
-
Structurally Dissimilar Compounds: These serve as negative controls to ensure that the antibody does not bind to unrelated molecules, which could be present in a complex sample matrix.[10][11]
Table 1: Proposed Panel for Cross-Reactivity Testing
| Compound ID | Compound Name | Structure | Rationale |
| A (Target) | This compound | ![]() | The primary antigen against which antibodies were raised. |
| B | Mthis compound | ![]() | Tests tolerance for change in the ester group. |
| C | 3,5-dimethylisoxazole-4-carboxylic acid | ![]() | The free acid form; tests the importance of the ethyl group. |
| D | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | ![]() | Tests the effect of a bulky substitution on the isoxazole ring. |
| E | Ethyl 3-methylisoxazole-4-carboxylate | ![]() | Assesses the contribution of the C5-methyl group to binding. |
| F (Control) | 4-Hydroxybenzoic acid | ![]() | Structurally dissimilar negative control. |
| G (Control) | 2,4-Dichlorophenoxyacetic acid | ![]() | Structurally dissimilar negative control. |
(Note: Structures are illustrative placeholders for a real study)
Method 1: Competitive ELISA
Competitive ELISA is a robust and high-throughput method for determining the relative affinity of an antibody for different antigens. In this format, the free analyte in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites.[12]
Caption: Principle of a direct competitive ELISA for hapten detection.
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1-2 µg/mL in carbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at 37°C.[13]
-
Competition: Prepare serial dilutions of the target hapten and each comparator compound. In separate tubes, pre-incubate these dilutions with a fixed, limited concentration of the specific antibody for 30 minutes.
-
Incubation: Add 100 µL of the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG). Incubate for 1 hour at 37°C.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Stopping and Reading: Stop the reaction with an appropriate stop solution (e.g., 2M H₂SO₄) and read the absorbance at 450 nm.
-
Data Analysis: Plot a standard curve of absorbance vs. log concentration for each compound. Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal). Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC₅₀ of Target Hapten / IC₅₀ of Comparator Compound) x 100
Table 2: Competitive ELISA Cross-Reactivity Results
| Compound ID | Compound Name | IC₅₀ (ng/mL) | % Cross-Reactivity |
| A | This compound | 15 | 100% |
| B | Mthis compound | 25 | 60% |
| C | 3,5-dimethylisoxazole-4-carboxylic acid | 150 | 10% |
| D | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | >1000 | <1.5% |
| E | Ethyl 3-methylisoxazole-4-carboxylate | 80 | 18.75% |
| F | 4-Hydroxybenzoic acid | >5000 | Not Detected |
| G | 2,4-Dichlorophenoxyacetic acid | >5000 | Not Detected |
Interpretation: The antibody shows the highest affinity for the target hapten (A). It exhibits significant cross-reactivity with the methyl ester analog (B), suggesting the ester group is part of the epitope but the exact alkyl chain is not critical. The much lower cross-reactivity with the free acid (C) and the phenyl-substituted analog (D) indicates that the ethyl group and the C3-methyl group are important for recognition. The lack of binding to negative controls (F, G) confirms the overall specificity of the antibody.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time.[14][15] It provides detailed kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[16]
-
Surface Preparation: The specific antibody is immobilized onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Kinetic Analysis of Target: The target hapten (analyte A) is injected at various concentrations over the antibody surface to determine its baseline kₐ, kₔ, and Kₗ.
-
Competition Analysis: Each comparator compound is pre-mixed with a fixed, low concentration of the target hapten (analyte A).
-
Injection: These mixtures are injected over the sensor surface.
-
Data Analysis: The binding response is monitored. A decrease in the binding signal of the target hapten in the presence of a competitor indicates that the competitor is binding to the antibody. By fitting the data to competition models, the affinity (Kₗ) of each competitor can be determined.[17]
Table 3: SPR Kinetic and Affinity Data
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | Kₗ (M) | Interpretation |
| A | 1.5 x 10⁵ | 2.2 x 10⁻³ | 1.47 x 10⁻⁸ (14.7 nM) | High affinity with a slow off-rate, indicating a stable interaction. |
| B | 1.2 x 10⁵ | 3.1 x 10⁻³ | 2.58 x 10⁻⁸ (25.8 nM) | Similar on-rate but slightly faster off-rate compared to A. |
| C | 7.8 x 10⁴ | 1.2 x 10⁻² | 1.54 x 10⁻⁷ (154 nM) | Slower on-rate and significantly faster off-rate; weaker, less stable binding. |
| D | No Binding Detected | No Binding Detected | N/A | The bulky phenyl group likely prevents access to the binding site. |
| E | 9.5 x 10⁴ | 7.9 x 10⁻³ | 8.32 x 10⁻⁸ (83.2 nM) | Weaker affinity than A, primarily due to a faster dissociation rate. |
| F | No Binding Detected | No Binding Detected | N/A | Confirms specificity. |
| G | No Binding Detected | No Binding Detected | N/A | Confirms specificity. |
Interpretation: The SPR data corroborates the ELISA findings but provides deeper mechanistic insight. The high affinity for the target hapten (A) is driven by both a fast association and a very slow dissociation. The slightly lower affinity for the methyl ester (B) is primarily due to a faster off-rate, meaning the complex is less stable. The significantly weaker binding of the free acid (C) is a result of both a slower on-rate and a much faster off-rate. This level of kinetic detail is invaluable for understanding the structure-activity relationship of the antibody-hapten interaction and is a key advantage of SPR over endpoint assays like ELISA.[18]
Conclusion and Recommendations
The generation of high-quality antibodies against small molecules like this compound is a multi-step process that requires careful planning and rigorous validation.
-
Immunogen Design is Key: The choice of carrier protein and a robust, reproducible conjugation chemistry are fundamental to eliciting a strong and specific immune response.
-
Cross-Reactivity Testing is Non-Negotiable: A comprehensive panel of structurally related and unrelated compounds must be used to define the antibody's specificity.
-
Orthogonal Methods Provide Deeper Insight: While competitive ELISA is an excellent tool for screening and initial characterization, SPR provides invaluable kinetic data that reveals the underlying mechanism of binding and cross-reactivity. The combination of both methods offers a highly self-validating system.
By following the principles and protocols outlined in this guide, researchers can confidently develop and characterize specific antibodies, ensuring the accuracy and reliability of their immunoassays.
References
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cusabio.com [cusabio.com]
- 6. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. seracare.com [seracare.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Performance in Ethyl 3,5-dimethylisoxazole-4-carboxylate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern therapeutics. Its prevalence in a wide array of pharmacologically active compounds necessitates efficient and scalable synthetic routes. This guide provides an in-depth, comparative analysis of catalytic systems for the synthesis of a key isoxazole intermediate: Ethyl 3,5-dimethylisoxazole-4-carboxylate. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of catalyst choice, offering a framework for rational catalyst selection and process optimization.
The Significance of this compound
This compound is a versatile building block in medicinal chemistry. The 3,5-dimethyl substitution pattern offers a stable and lipophilic core, while the 4-carboxylate group provides a convenient handle for further functionalization, enabling the synthesis of a diverse library of derivatives for drug discovery programs. Its derivatives have been investigated for a range of biological activities, making its efficient synthesis a topic of considerable interest.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound primarily revolves around two key strategies: the 1,3-dipolar cycloaddition of a nitrile oxide with a β-dicarbonyl compound and the Hantzsch-type condensation. The choice of catalyst is paramount in both approaches, influencing reaction rates, yields, and overall process efficiency.
The 1,3-Dipolar Cycloaddition Pathway
The [3+2] cycloaddition between a nitrile oxide and an enol or enolate of a β-dicarbonyl compound, such as ethyl acetoacetate, is a powerful method for constructing the isoxazole ring. The critical step in this pathway is the generation of the highly reactive nitrile oxide intermediate, which is typically formed in situ from an aldoxime or nitroalkane precursor.
Reaction Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of the target isoxazole.
The traditional approach often employs stoichiometric dehydrating agents like phosphorus oxychloride, which, while effective, present challenges in terms of waste disposal and harsh reaction conditions.[1] Catalytic methods offer a more sustainable and elegant solution.
| Catalyst System | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Baseline (Non-Catalytic) | |||||||
| Phosphorus Oxychloride (POCl₃) | Stoichiometric | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, Triethylamine | Chloroform | 0 to rt | - | 68-71 | Organic Syntheses, 1973, 53, 59[1] |
| Homogeneous Catalysts | |||||||
| Copper(I) Iodide (CuI) | 5 mol% | Terminal Alkyne, in situ generated Nitrile Oxide | THF | 60 | 5 | ~85-95 | J. Org. Chem. 2005, 70, 7761-7764[2] |
| Zirconium(IV) Chloride (ZrCl₄) | 10 mol% | Nitroalkane, Yamaguchi reagent, DBU | DCM | -78 | - | High | Molecules 2015, 20, 10911-10928[3][4] |
| Heterogeneous Catalysts | |||||||
| Cu/Graphene/Clay | - | Hydroximyl Chloride, Alkyne, NaHCO₃ | H₂O/THF | rt | - | High | Journal of Chemical Research 2015, 39, 683-687 |
| Amberlyst 15 / NaHSO₄/SiO₂ | Catalytic | α-Nitro Ketone, Alkyne | - | - | - | Very Good | Synthesis 2021, 53, 4636-4643[2] |
| Green Oxidation Systems | |||||||
| NaCl/Oxone | - | Aldoxime, Alkene/Alkyne | - | rt | - | up to 86 | Organic Letters 2014, 16, 500-503[5] |
Expert Insights:
-
Copper(I) catalysts are highly effective for the cycloaddition of terminal alkynes and are a staple in "click chemistry" approaches to azole synthesis.[2] Their application to the synthesis of the target molecule from the appropriate precursors is a promising avenue.
-
Lewis acids , such as ZrCl₄, can enhance the dehydration of nitroalkanes to nitrile oxides, potentially allowing for milder reaction conditions.[3][4]
-
Heterogeneous catalysts like Amberlyst 15 and supported metal catalysts offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[2]
-
Green oxidation systems , such as the use of NaCl/Oxone, provide an environmentally benign method for the in situ generation of nitrile oxides from aldoximes, avoiding the use of harsh chemical oxidants.[5]
The Hantzsch-Type Condensation Pathway
An alternative and widely used approach is the Hantzsch-type synthesis, which involves the condensation of a β-ketoester (ethyl acetoacetate), hydroxylamine, and in the case of 4-substituted isoxazoles, a suitable third component or a subsequent functionalization step. For the synthesis of the target molecule, a one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine, and a suitable precursor for the 3-methyl group can be envisioned.
Reaction Mechanism: Hantzsch-Type Isoxazole Synthesis
Caption: Simplified mechanism of the Hantzsch-type synthesis of the isoxazole core.
A variety of catalysts, ranging from simple acids and bases to more complex and environmentally friendly options, have been employed for Hantzsch-type isoxazole syntheses.
| Catalyst System | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Sodium Acetate | - | Ethyl ethoxymethyleneacetoacetic ester, Hydroxylamine sulfate | Ethanol | -5 | - | - | US Patent US20030139606A1[6] |
| Pyruvic Acid | 5 mol% | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Water | rt | - | High | Pharmaceuticals 2025, 18, 1179[7] |
| Itaconic Acid | - | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | - | 100 (conventional) | 3 | 90 | Pharmaceuticals 2025, 18, 1179[7] |
| Heterogeneous Catalysts | |||||||
| SnII-Mont K10 | - | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | - | - | - | High | Pharmaceuticals 2025, 18, 1179[7] |
| Fe₃O₄@MAP-SO₃H | 20 mg | Aldehyde, β-ketoester, Hydroxylamine hydrochloride | Ethanol/Water | rt (ultrasound) | 0.33 | 92 | Pharmaceuticals 2025, 18, 1179[7] |
| Green Catalysts | |||||||
| Vitamin B1 | 10 mol% | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | 20 (ultrasound) | 0.5 | 92 | BenchChem Application Notes, 2025[8] |
| Lemon Fruit Shell Ash | - | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Glycerol | 60 | - | 86-92 | RSC Advances, 2020, 10, 25845-25855[9] |
| Gluconic Acid Aqueous Solution | - | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | GAAS | 70 | 0.75 | High | ACG Publications, 2023, 17, 103-111[10] |
Expert Insights:
-
Simple Base Catalysis: As indicated in the patent literature, simple bases like sodium acetate can facilitate the condensation, though this may lead to the formation of regioisomeric impurities.[6]
-
Organocatalysis: The use of mild organic acids like pyruvic acid and itaconic acid in aqueous media represents a greener alternative to traditional acid or base catalysis.[7]
-
Heterogeneous Acid Catalysis: Solid acid catalysts such as montmorillonite clays and functionalized magnetic nanoparticles offer excellent reusability and ease of separation.[7]
-
Biocatalysis and Natural Product-Derived Catalysts: The exploration of biocatalysts like Vitamin B1 and catalysts derived from natural sources like lemon shell ash underscores the growing trend towards highly sustainable synthetic methods.[8][9]
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition (Catalytic)
This protocol is a generalized procedure based on common practices for copper-catalyzed cycloadditions.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldoxime precursor (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent (e.g., THF, 10 mL/mmol of aldoxime).
-
Catalyst Addition: Add the copper(I) catalyst (e.g., CuI, 5 mol%) and a suitable ligand if required.
-
Initiation of Nitrile Oxide Formation: Add a mild base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Hantzsch-Type Synthesis (Green Catalyst)
This protocol is a generalized procedure based on the use of green catalysts in aqueous media.
-
Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and the appropriate aldehyde or ketone precursor for the 3-methyl group (1.0 eq) in water (10 mL/mmol of the limiting reagent).
-
Catalyst Addition: Add the green catalyst (e.g., Vitamin B1, 10 mol% or a catalytic amount of a natural acid extract).
-
Reaction Conditions: Stir the mixture vigorously at the optimized temperature (e.g., room temperature to 80 °C). The use of ultrasound irradiation can significantly accelerate the reaction.
-
Product Isolation: Upon completion of the reaction (monitored by TLC), the product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and, if necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through multiple catalytic routes, each with its own set of advantages and disadvantages. While traditional methods using stoichiometric reagents are effective, the field is clearly moving towards more sustainable and efficient catalytic systems.
For the 1,3-dipolar cycloaddition pathway, the development of robust and recyclable heterogeneous catalysts for the in situ generation of nitrile oxides holds significant promise for large-scale synthesis. In the Hantzsch-type condensation , the use of organocatalysts and natural product-derived catalysts in aqueous media represents the forefront of green chemistry in this area.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions and to further innovate in the synthesis of this important heterocyclic building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3,5-dimethylisoxazole-4-carboxylate
Understanding the Compound: Safety and Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. Ethyl 3,5-dimethylisoxazole-4-carboxylate (CAS No. 17147-42-1) is a colorless to light yellow liquid commonly used as a building block in organic synthesis.[1][2]
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[3] It is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, it is crucial to recognize that the absence of a formal hazard classification does not permit indiscriminate disposal. Laboratory best practices and local regulations still mandate a structured and responsible disposal process.
| Property | Value | Source |
| CAS Number | 17147-42-1 | [3] |
| Molecular Formula | C8H11NO3 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [3] |
While the compound itself is not classified as hazardous, it is imperative to handle it with the standard precautions for all laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields, chemical-resistant gloves, and a lab coat.
The Core Directive: Waste Characterization
The foundational step in any chemical disposal procedure is waste characterization. This process determines whether the waste is hazardous or non-hazardous according to regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States. For a chemical to be classified as hazardous waste, it must exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
Based on the available data for this compound and similar isoxazole derivatives:
-
Ignitability: A flash point for the similar compound Ethyl 5-methylisoxazole-4-carboxylate is reported as 93.4 °C (200.1 °F), which is well above the EPA's 60 °C (140 °F) threshold for ignitability.[4] Therefore, this compound is not considered an ignitable hazardous waste.
-
Corrosivity: There is no available data to suggest that this compound has a pH that would classify it as corrosive (≤ 2 or ≥ 12.5).
-
Reactivity: Safety data sheets do not indicate any specific reactivity hazards.[3]
-
Toxicity: The SDS for this compound states that it "Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants."
Procedural Guide to Disposal
Even as a non-hazardous waste, proper containment, labeling, and disposal are mandatory to prevent environmental contamination and ensure a safe laboratory environment.
Step 1: Segregation and Containerization
Proper segregation is the first line of defense against accidental chemical reactions in the waste stream.
-
Do not mix this compound waste with other chemical waste streams, especially those containing strong acids, bases, or oxidizing agents.
-
Collect the waste in a dedicated, clean, and compatible container . A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
-
Ensure the container is free from any residues of previous chemicals.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 2: Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Label the waste container with the words "Non-Hazardous Chemical Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or laboratory.
Step 3: Storage
Proper storage of the waste container is essential to prevent spills and exposure.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area , away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment , such as a chemical-resistant tray, to contain any potential leaks.
Step 4: Disposal through a Licensed Vendor
The final and most critical step is to ensure the waste is handled by a professional and licensed waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup of the chemical waste.
-
Do not pour this compound down the drain or dispose of it in the regular trash. Although not classified as hazardous, its impact on aquatic life and wastewater treatment systems is not fully understood.
-
The licensed waste disposal vendor will typically transport the chemical to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic compound is incineration at high temperatures, which ensures its complete destruction.
Decision-Making Workflow for Disposal
To provide a clear, at-a-glance guide for the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher and scientist. While this compound is not classified as a hazardous substance, a disciplined and compliant disposal process is essential. By following this comprehensive guide, you can ensure that your laboratory practices are not only scientifically sound but also safe and environmentally responsible, building a culture of trust and excellence in your research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







